4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine
Description
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Properties
IUPAC Name |
3-methoxy-2-(trifluoromethyl)-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-13-5-4(12)2-3-11-6(5)7(8,9)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXOLJLGWUTEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC=CC1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601270648 | |
| Record name | 3-Methoxy-2-(trifluoromethyl)-4-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184172-42-6 | |
| Record name | 3-Methoxy-2-(trifluoromethyl)-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1184172-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-2-(trifluoromethyl)-4-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine
The following is an in-depth technical guide for the synthesis of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine (also known as 3-methoxy-2-(trifluoromethyl)pyridin-4(1H)-one).
Executive Summary
Target Molecule: 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine
CAS Registry Number: 1184172-42-6
Molecular Formula:
Retrosynthetic Analysis
The synthesis of highly substituted pyridines requires navigating the competing electronic directing effects of the electron-withdrawing
Strategic Disconnection: The most robust laboratory-scale approach relies on the "Oxidative Activation" of a 2,3-disubstituted pyridine core. Direct ring synthesis (via Tyvorskii pyranone condensation) is viable for industrial scale-up but often suffers from regiochemical ambiguity without specialized precursors. Therefore, this guide details the Functionalization Pathway , which offers superior regiocontrol.
Pathway Logic:
-
Target: 4-OH-3-OMe-2-
-Pyridine. -
Precursor 1: 4-Chloro-3-methoxy-2-(trifluoromethyl)pyridine (via nucleophilic aromatic substitution).
-
Precursor 2: 3-Methoxy-2-(trifluoromethyl)pyridine 1-oxide (via electrophilic activation).
-
Starting Material: 2-Chloro-3-methoxypyridine (Commercial commodity).
Figure 1: Retrosynthetic logic flow prioritizing regiochemical control via the N-oxide rearrangement.
Detailed Synthetic Protocol
Phase 1: Installation of the Trifluoromethyl Group
The introduction of the
Reagents:
-
Substrate: 2-Chloro-3-methoxypyridine (1.0 eq)
-
Reagent: Methyl fluorosulfonyldifluoroacetate (
) or Chen's Reagent ( ) (1.5 eq) -
Catalyst: CuI (1.0 eq)
-
Solvent: DMF (Anhydrous)
-
Conditions:
, 12 h, Inert Atmosphere ( )
Protocol:
-
Charge a flame-dried Schlenk flask with CuI (190 mg, 1.0 mmol) and 2-Chloro-3-methoxypyridine (143 mg, 1.0 mmol).
-
Evacuate and backfill with
(3 cycles). -
Add anhydrous DMF (5 mL) and stir to dissolve.
-
Add Methyl fluorosulfonyldifluoroacetate (1.5 mmol) dropwise.
-
Heat the mixture to
for 12 hours. The mechanism involves the in situ generation of a species which undergoes oxidative addition/reductive elimination. -
Workup: Cool to RT, dilute with
, and filter through a Celite pad. Wash the filtrate with brine (3x) to remove DMF. Dry over and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc 9:1).
-
Product: 3-Methoxy-2-(trifluoromethyl)pyridine .
Phase 2: N-Oxidation
To activate the C4 position for nucleophilic attack, the pyridine nitrogen must be oxidized to the N-oxide.
Reagents:
-
Substrate: 3-Methoxy-2-(trifluoromethyl)pyridine
-
Oxidant: m-CPBA (meta-Chloroperoxybenzoic acid, 77% max) (1.5 eq)
-
Solvent: Dichloromethane (DCM)
-
Conditions:
to RT, 16 h
Protocol:
-
Dissolve the Phase 1 product in DCM (0.1 M concentration).
-
Cool to
in an ice bath. -
Add m-CPBA portion-wise over 10 minutes.
-
Allow to warm to RT and stir overnight.
-
Workup: Quench with saturated
(to reduce excess peroxide) and saturated . Extract with DCM (3x). -
Product: 3-Methoxy-2-(trifluoromethyl)pyridine 1-oxide . (Usually used directly in the next step without rigorous purification if >90% pure).
Phase 3: Regioselective Chlorination (The Critical Step)
This step dictates the final substitution pattern. Reaction of 3-alkoxy pyridine N-oxides with
Reagents:
-
Substrate: 3-Methoxy-2-(trifluoromethyl)pyridine 1-oxide
-
Reagent: Phosphoryl chloride (
) (5.0 eq - solvent/reagent) -
Base: Triethylamine (
) (1.0 eq) - Optional, buffers HCl -
Conditions: Reflux (
), 4 h
Protocol:
-
Dissolve the N-oxide in neat
under . -
Heat to reflux for 4 hours. Monitor by TLC (the N-oxide spot will disappear, a less polar spot appears).
-
Safety Note:
is highly corrosive and reacts violently with water. -
Workup: Remove excess
via rotary evaporation (use a caustic trap). Pour the residue slowly onto crushed ice/water with vigorous stirring. Neutralize with solid to pH 7. -
Extract with EtOAc, dry, and concentrate.
-
Product: 4-Chloro-3-methoxy-2-(trifluoromethyl)pyridine .
Phase 4: Hydrolysis to the 4-Hydroxypyridine
The final step converts the 4-chloro intermediate to the target pyridin-4-ol (pyridinone).
Reagents:
-
Substrate: 4-Chloro-3-methoxy-2-(trifluoromethyl)pyridine
-
Reagent: 10% NaOH (aq) or KOtBu in t-Amyl alcohol (for anhydrous conditions)
-
Conditions: Reflux, 6-12 h
Protocol:
-
Suspend the chloro-pyridine in 10% NaOH solution (10 eq).
-
Reflux at
overnight. -
Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~3-4. The product, being amphoteric/phenolic, may precipitate.
-
If precipitate forms, filter and wash with cold water. If not, extract with EtOAc/n-Butanol (3:1).
-
Recrystallization: Methanol/Water or Acetone.
Mechanistic & Workflow Visualization
The following diagram illustrates the reaction flux and the electronic rationale for the regioselectivity in Phase 3.
Figure 2: Forward synthetic pathway highlighting the critical regiochemical steering in Step 3.
Data Summary & Characterization
Expected Analytical Data:
| Spectroscopic Method | Diagnostic Signal | Interpretation |
| OH/NH tautomer proton (confirms hydrolysis). | ||
| C6 Proton (deshielded by N and CF3 proximity). | ||
| C5 Proton (shielded by ortho-OH/C=O). | ||
| Methoxy group ( | ||
| Characteristic | ||
| MS (ESI+) | m/z ~194.1 | Consistent with |
Process Safety (HSE)
-
POCl3 (Phosphoryl Chloride): Fatal if inhaled. Reacts violently with water. All rotary evaporation must use a secondary dry-ice trap and a base trap.
-
Copper(I) Iodide / Fluorinating Agents: Handle in a fume hood. Heavy metal waste disposal required.
-
mCPBA: Shock sensitive in pure form. Store at
. Do not concentrate to dryness if peroxides are present (test with starch-iodide paper).
References
-
Trifluoromethylation of Heterocycles
- Title: "Copper-Mediated Trifluoromethylation of Heteroarom
-
Source:Journal of the American Chemical Society
-
URL:[Link]
-
N-Oxide Rearrangement Methodology
- Title: "Regioselective Chlorin
- Source:Journal of Organic Chemistry
-
URL:[Link]
-
Tyvorskii Pyranone Synthesis (Alternative Route)
- Title: "Synthesis of 2-(perfluoroalkyl)-4H-pyran-4-ones and their conversion to 4-pyridinones"
- Source:Tetrahedron
-
URL:[Link]
-
Commercial Reagent Validation
- Title: "3-Methoxy-2-(trifluoromethyl)pyridin-4-ol - Substance Info"
- Source:PubChem / Reagent D
-
URL:[Link]
Technical Guide: Spectroscopic Characterization of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine
This guide provides an in-depth technical analysis of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine , a critical fluorinated heterocyclic building block. The content is structured to support researchers in identification, quality control, and synthetic application.
Executive Summary & Chemical Identity
4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine (CAS: 1184172-42-6) is a highly functionalized pyridine derivative. It serves as a strategic intermediate in the synthesis of agrochemicals (e.g., sulfonylurea herbicides) and pharmaceutical agents (e.g., kinase inhibitors) where the trifluoromethyl (
This compound exhibits tautomerism , existing in equilibrium between the pyridin-4-ol and pyridin-4-one forms. In solution, particularly in polar solvents like DMSO or Methanol, the pyridone form often predominates, significantly influencing spectroscopic signals.
Chemical Profile
| Property | Specification |
| IUPAC Name | 3-Methoxy-2-(trifluoromethyl)pyridin-4-ol |
| CAS Number | 1184172-42-6 |
| Molecular Formula | |
| Molecular Weight | 193.12 g/mol |
| Exact Mass | 193.0351 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| pKa (Calc.) | ~6.5 (4-OH), due to electron-withdrawing |
Synthetic Pathway & Formation
The synthesis typically involves the cyclization of fluorinated building blocks. A common industrial route utilizes the reaction of ethyl trifluoroacetate with activated enol ethers, followed by ammonolysis.
Synthesis Workflow (Graphviz)
Figure 1: General synthetic strategy for 2-trifluoromethyl-4-hydroxypyridines via condensation and cyclization.
Spectroscopic Data Analysis
Note: The following data represents a consensus profile derived from high-fidelity structural analogues (e.g., 2-methoxy-3-(trifluoromethyl)pyridine) and theoretical shifts calculated for the pyridone tautomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
H NMR (400 MHz, DMSO-
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 11.50 - 12.00 | br s | 1H | OH / NH | Exchangeable proton. Broadening indicates tautomeric exchange (Pyridone NH vs Phenol OH). |
| 8.05 | d ( | 1H | H-6 | Deshielded by adjacent Nitrogen. Alpha-proton behavior. |
| 6.95 | d ( | 1H | H-5 | Shielded relative to H-6 due to ortho-position to the oxygenation at C4. |
| 3.85 | s | 3H | Characteristic methoxy singlet. Slightly downfield due to ortho- |
C NMR (100 MHz, DMSO-
)
-
C-4 (C=O/C-OH):
ppm. (Deshielded carbonyl/enol carbon). -
C-2 (
): ppm. Appears as a quartet ( Hz). -
C-6 (
): ppm. -
C-3 (
): ppm. -
:
ppm. Quartet ( Hz). -
C-5 (
): ppm. -
:
ppm.
F NMR (376 MHz, DMSO-
)
-
-66.5 ppm (s, 3F): Single sharp peak characteristic of a
group attached to a pyridine ring at the -position.
Mass Spectrometry (MS)
The fragmentation pattern is dominated by the stability of the pyridine ring and the lability of the methoxy/methyl groups.
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact).
-
Molecular Ion (
): m/z 193. -
Base Peak: Often m/z 193 (stable aromatic system) or m/z 178 (loss of methyl radical).
Key Fragmentation Pathways:
-
Loss of Methyl (
): m/z 193 178. (Cleavage of methoxy methyl). -
Loss of Carbonyl (CO): Common in pyridones/phenols.
-
Loss of
: Rare in soft ionization but possible in EI (m/z 193 124).
Mass Spec Fragmentation Logic (Graphviz)
Figure 2: Predicted fragmentation pathways for 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine.
Infrared (IR) Spectroscopy
-
O-H / N-H Stretch:
(Broad). Indicates hydrogen bonding; width depends on the tautomer ratio. -
C-H Stretch (Aromatic):
. -
C=O Stretch (Pyridone):
. If the pyridone tautomer dominates. -
C=N / C=C (Ring):
. -
C-F Stretch:
(Strong, multiple bands). Diagnostic for . -
C-O Stretch (Methoxy):
.
Quality Control & Stability
Purity Analysis
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m). -
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm (aromatic) and 210 nm.
-
-
Impurities: Common synthesis byproducts include the deacetylated analog or regioisomers where the
cyclization occurred at the alternative carbon.
Storage
-
Condition: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Hygroscopicity: The hydroxy/pyridone moiety can form hydrates. Desiccated storage is recommended.
References
- Synthesis of Fluorinated Pyridines: Tyvorskii, V. I., et al. "Synthesis of 2-trifluoromethyl-4-hydroxypyridines." Tetrahedron, vol. 54, no. 12, 1998, pp. 2819-2826.
-
Agrochemical Applications: "Process for preparing 4-hydroxypyridines." Patent EP2585436B1.
-
NMR of Fluorinated Heterocycles: "NMR spectral characteristics of fluorocontaining pyridines." Fluorine Notes, Vol. 2, 2017.
-
Analogous Data: "2-Methoxy-3-(trifluoromethyl)pyridine Properties." ChemicalBook.[1]
Sources
An In-depth Technical Guide to 3-methoxy-2-(trifluoromethyl)pyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Trifluoromethylpyridines
The incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds, particularly the pyridine ring, is a cornerstone of modern medicinal and agrochemical design. Trifluoromethylpyridines (TFMPs) are a class of compounds that have garnered significant attention due to the unique physicochemical properties imparted by the trifluoromethyl moiety.[1][2] The high electronegativity and metabolic stability of the CF₃ group can profoundly influence a molecule's lipophilicity, binding affinity, and pharmacokinetic profile.[3][4] This has led to the successful development of numerous TFMP-containing pharmaceuticals and crop protection agents.[1][2] This guide focuses on a specific, highly functionalized member of this class: 3-methoxy-2-(trifluoromethyl)pyridin-4-ol , a molecule poised as a versatile building block for the synthesis of novel bioactive compounds.
Core Molecular Identity
The compound of interest, known by its IUPAC name 3-methoxy-2-(trifluoromethyl)pyridin-4-ol , is a substituted pyridine derivative.
| Identifier | Value |
| IUPAC Name | 3-methoxy-2-(trifluoromethyl)pyridin-4-ol |
| CAS Number | 1184172-42-6[5] |
| Molecular Formula | C₇H₆F₃NO₂[5] |
| Molecular Weight | 193.12 g/mol [5] |
The structure features a pyridine ring substituted with a hydroxyl group at the 4-position, a methoxy group at the 3-position, and a trifluoromethyl group at the 2-position. This arrangement of functional groups offers multiple sites for further chemical modification, making it a valuable intermediate in synthetic chemistry. The presence of the electron-withdrawing trifluoromethyl group is known to influence the acidity of the pyridin-4-ol proton.[1]
Synthesis and Mechanistic Insights: A Three-Component Approach
The construction of the highly substituted pyridine ring of 3-methoxy-2-(trifluoromethyl)pyridin-4-ol can be efficiently achieved through a powerful one-pot, three-component reaction. This method offers a convergent and flexible route to highly functionalized pyridin-4-ols.
The key components for this synthesis are:
-
A lithiated alkoxyallene (e.g., lithiated methoxyallene)
-
A nitrile
-
Trifluoroacetic acid (TFA)
The reaction proceeds through a fascinating cascade of bond-forming events. The proposed mechanism involves the initial addition of the lithiated alkoxyallene to the nitrile, followed by acylation with trifluoroacetic acid. An intramolecular aldol-type condensation then leads to the formation of the pyridin-4-one ring, which exists in tautomeric equilibrium with the final pyridin-4-ol product.
Experimental Protocol: General Procedure for the Synthesis of 2-(Trifluoromethyl)pyridin-4-ols
Step 1: Formation of the Lithiated Alkoxyallene
-
In an inert atmosphere, a solution of an alkoxyallene (e.g., methoxyallene) in a dry ethereal solvent (e.g., THF) is cooled to a low temperature (typically -78 °C).
-
An organolithium base, such as n-butyllithium, is added dropwise to generate the lithiated alkoxyallene in situ.
Step 2: Addition to the Nitrile and Acylation
-
The chosen nitrile is added to the solution of the lithiated alkoxyallene.
-
After a short reaction time, an excess of trifluoroacetic acid (TFA) is added.
-
The reaction mixture is allowed to warm to room temperature.
Step 3: Cyclization and Work-up
-
The crude reaction mixture is concentrated to remove the solvent.
-
The residue is dissolved in a suitable solvent (e.g., dichloromethane).
-
A catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), and a base (e.g., triethylamine) are added to promote the cyclization.
-
The mixture is heated to reflux to drive the reaction to completion.
-
An acidic work-up is performed to yield the crude pyridin-4-ol.
Step 4: Purification
-
Purification of the final product can be challenging due to its polarity.
-
Standard techniques such as column chromatography on silica gel or recrystallization should be employed.
Physicochemical Properties and Tautomerism
Pyridin-4-ols can exist in equilibrium with their pyridin-4-one tautomers. The position of this equilibrium is influenced by the substituents on the pyridine ring and the solvent. For many of the synthesized trifluoromethyl-substituted pyridin-4-ols, the pyridinol form is the major tautomer. This tautomerism is a critical consideration for both characterization and subsequent reactions.
Applications in Drug Development and Agrochemicals
While specific biological data for 3-methoxy-2-(trifluoromethyl)pyridin-4-ol is not extensively documented in the public domain, the broader class of trifluoromethylpyridines has significant applications in both the pharmaceutical and agrochemical industries.
In Agrochemicals:
-
Herbicides: The 2-methoxy-4-(trifluoromethyl)pyridine substructure is a key component of certain acetolactate synthase (ALS)-inhibiting herbicides.[1] These compounds are effective in controlling weeds in cereal crops.[2]
-
Fungicides and Insecticides: Various TFMP derivatives are utilized as intermediates in the synthesis of fungicides and insecticides.[2]
In Pharmaceuticals:
-
Enzyme Inhibition: The trifluoromethyl group can enhance the binding affinity of molecules to enzyme active sites. TFMP derivatives have been investigated as inhibitors for various enzymes, including secretory phospholipase A₂ and kinases.[6]
-
Antiviral and Anticancer Agents: The trifluoromethylpyridine scaffold is present in several developmental and approved drugs, including non-peptide HIV protease inhibitors.[2][7]
The unique substitution pattern of 3-methoxy-2-(trifluoromethyl)pyridin-4-ol makes it an attractive starting point for the synthesis of libraries of compounds for screening in various biological assays. The hydroxyl and methoxy groups provide handles for further derivatization to explore structure-activity relationships (SAR).
Future Directions
The versatile nature of 3-methoxy-2-(trifluoromethyl)pyridin-4-ol positions it as a valuable tool for chemical biologists and medicinal chemists. Future research efforts could focus on:
-
Synthesis of Analog Libraries: Utilizing the hydroxyl and methoxy groups to generate a diverse range of derivatives.
-
Biological Screening: Evaluating these new compounds in a variety of assays to identify potential leads for drug discovery or new agrochemicals.
-
Elucidation of a Detailed Synthesis and Characterization: A comprehensive publication detailing the specific synthesis, purification, and full spectroscopic characterization (NMR, IR, MS) of 3-methoxy-2-(trifluoromethyl)pyridin-4-ol would be of great value to the scientific community.
Conclusion
3-methoxy-2-(trifluoromethyl)pyridin-4-ol is a strategically important molecule that combines the beneficial properties of the trifluoromethylpyridine scaffold with multiple points for synthetic diversification. Its synthesis via a three-component reaction highlights the power of modern organic chemistry to construct complex heterocyclic systems efficiently. While specific biological data for this compound remains to be fully explored, its structural motifs are present in numerous bioactive molecules, underscoring its potential as a key building block in the development of next-generation pharmaceuticals and agrochemicals.
References
-
Synthesis of N-(trifluoromethyl-2-pyridinyl)arenesulfonamides as an inhibitor of secretory phospholipase A₂. PubMed. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. NCBI. Available at: [Link]
-
Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. Research Outreach. Available at: [Link]
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc. Available at: [Link]
- US4672121A - Preparation of 4-substituted pyridines using quaternary pyridine salts - Google Patents. Google Patents.
- EP0192003B1 - Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor - Google Patents. Google Patents.
- US8658675B2 - Pyridin-4-yl derivatives - Google Patents. Google Patents.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. MDPI. Available at: [Link]
-
Selective noncovalent proteasome inhibiting activity of trifluoromethyl‐containing gem‐quaternary aziridines - . . Available at: [Link]
- CN1030387C - Preparation of 4-pyridinemethanol derivatives - Google Patents. Google Patents.
-
Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations - PubMed. PubMed. Available at: [Link]
-
Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach - Beilstein Journals. Beilstein Journals. Available at: [Link]
-
Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Nature. Available at: [Link]
-
Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC. NCBI. Available at: [Link]
-
Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations | Journal of Chemical Information and Modeling - ACS Publications. ACS Publications. Available at: [Link]
-
(PDF) 3-Methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid. ResearchGate. Available at: [Link]
-
The importance of trifluoromethyl pyridines in crop protection | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
1,4-NAPHTHOQUINONE - Organic Syntheses. Organic Syntheses. Available at: [Link]
-
Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC. NCBI. Available at: [Link]
-
3-Methoxy-2-methyl-1H-pyridin-4-one - PubChem. PubChem. Available at: [Link]
-
The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals - NINGBO INNO PHARMCHEM CO.,LTD.. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
6-methoxy-2-((3-(trifluoromethyl)pyridin-2-yl)amino)pyrimidin-4-ol - PubChemLite. PubChemLite. Available at: [Link]
-
3-Methoxy-2-[2-({[6-(Trifluoromethyl)pyridin-2-Yl]oxy}methyl)phenyl]prop-2-Enoic Acid. Synapse. Available at: [Link]
-
3-methoxy-2-(trifluoromethyl)pyridin-4-ol - Reagent Database. Reagent Database. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules. Available at: [Link]
-
4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Regioselective Synthesis of 3‐Trifluoromethyl 4‐Subtituted Pyrazoles by [3+2] Cycloaddition of Trifluoroacetonitrile Imines and Nitroalkenes - Wang - 2022 - Asian Journal of Organic Chemistry - DOI. Wiley Online Library. Available at: [Link]
-
Synthesis and Biological Evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole Derivatives as Novel, Potent of ALK5 Receptor Inhibitors. | Semantic Scholar. Semantic Scholar. Available at: [Link]
-
An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed. PubMed. Available at: [Link]
-
12S PCR Metabarcoding Protocol for Fish Detection in Estuarine Samples. protocols.io. Available at: [Link]
-
Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. - ResearchGate. ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. MDPI. Available at: [Link]
-
Preclinical Toxicity and Safety of MM-129—First-in-Class BTK/PD-L1 Inhibitor as a Potential Candidate against Colon Cancer - MDPI. MDPI. Available at: [Link]
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An In-depth Technical Guide to the Preliminary Biological Screening of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine
This guide provides a comprehensive framework for the initial biological evaluation of the novel compound, 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine. The methodologies detailed herein are designed to establish a foundational understanding of the compound's bioactivity profile, encompassing cytotoxicity, and potential therapeutic activities including antimicrobial, antioxidant, and anti-inflammatory effects. The experimental design emphasizes a tiered approach, beginning with broad-spectrum assays and progressing to more specific functional screens.
The inclusion of a trifluoromethyl group in the pyridine structure is a key chemical feature. This group is known to significantly impact a compound's metabolic stability, lipophilicity, and binding affinity to biological targets, often enhancing its therapeutic potential.[1][2] The strategic placement of hydroxyl and methoxy groups further suggests potential for diverse biological interactions. Trifluoromethylpyridines are important structural motifs in a range of agrochemical and pharmaceutical compounds.[1][3]
Section 1: Foundational Assessment: Cytotoxicity Profile
A primary and non-negotiable step in the screening of any novel compound is to determine its effect on cell viability. This establishes a therapeutic window and informs the concentrations for subsequent, more specific bioassays. The MTT and XTT assays are robust, colorimetric methods for assessing metabolic activity as an indicator of cell viability.[4]
Principle of Tetrazolium-Based Assays
These assays rely on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[4][5] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring.[6] The resulting formazan crystals are then solubilized, and the color intensity, which is directly proportional to the number of viable cells, is measured spectrophotometrically.[4]
Experimental Workflow: Cytotoxicity Determination
A logical workflow for assessing the cytotoxicity of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine is outlined below.
Caption: Workflow for determining the cytotoxicity of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine.
Detailed Protocol: MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine in culture medium. The initial screening concentration is often around 10 µM.[7] Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[4]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[5]
-
Absorbance Reading: Incubate the plate overnight to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[4][5]
Section 2: Antimicrobial Activity Screening
The pyridine nucleus is a common feature in many antimicrobial agents. Therefore, evaluating the potential of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine to inhibit the growth of pathogenic bacteria and fungi is a logical next step.
Disk Diffusion Assay
The Kirby-Bauer disk diffusion test is a widely used preliminary method to assess antimicrobial activity.[8][9] This technique involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with a microorganism. The compound diffuses into the agar, and if it inhibits microbial growth, a clear zone of inhibition will appear around the disk.[8][10] The size of this zone is proportional to the antimicrobial activity.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
To quantify the antimicrobial potency, a broth microdilution assay is performed to determine the Minimum Inhibitory Concentration (MIC).[11] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11] This is a more quantitative measure than the disk diffusion assay.
Experimental Protocol: Broth Microdilution
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Perform serial dilutions of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine in a 96-well microplate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[8]
Section 3: Evaluation of Antioxidant Potential
Many diseases are associated with oxidative stress caused by reactive oxygen species (ROS). Compounds with antioxidant properties can neutralize these harmful species. The DPPH and ABTS assays are common and reliable methods for evaluating the radical scavenging ability of a compound.[12][13]
Principle of Radical Scavenging Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: DPPH is a stable free radical with a deep violet color.[13] In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a non-radical form, resulting in a color change from violet to yellow.[14] This change is measured spectrophotometrically at approximately 517 nm.[12][13]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore.[12] Antioxidants reduce the ABTS•+, leading to a loss of color that is monitored at around 734 nm.[12][15]
Experimental Protocol: DPPH Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine.
-
Initiation: Add the DPPH solution to each well and mix.
-
Incubation: Incubate the plate in the dark at room temperature for about 30 minutes.[13]
-
Measurement: Measure the absorbance at 517 nm.[13] The percentage of radical scavenging activity is calculated based on the reduction in absorbance compared to a control.
Section 4: Anti-inflammatory Activity Assessment
Inflammation is a key pathological feature of many diseases. The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are critical mediators of the inflammatory response.[16] Specifically, COX-2 is upregulated at inflammatory sites and is a major target for anti-inflammatory drugs.[17]
In Vitro COX and LOX Inhibition Assays
The inhibitory activity of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine on COX-1, COX-2, and 5-LOX can be evaluated using commercially available inhibitor screening kits.[17][18] These assays typically measure the enzymatic conversion of a substrate (e.g., arachidonic acid) to a product (e.g., prostaglandins or leukotrienes), and the ability of the test compound to block this conversion.[19][20]
Experimental Workflow: Enzyme Inhibition Screening
Caption: General workflow for in vitro enzyme inhibition assays.
Data Interpretation
The results of these assays will be expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. Comparing the IC50 values for COX-1 and COX-2 provides an indication of the compound's selectivity.
Section 5: Data Summary and Interpretation
The preliminary biological screening will generate a set of quantitative data that provides a foundational understanding of the bioactivity of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine.
| Assay Type | Endpoint Measured | Potential Significance |
| Cytotoxicity | IC50 (µM) | Determines the concentration range for further assays and provides an initial indication of safety. |
| Antimicrobial | Zone of Inhibition (mm), MIC (µg/mL) | Indicates potential for development as an antibacterial or antifungal agent. |
| Antioxidant | EC50 (µM) | Suggests potential for use in conditions associated with oxidative stress. |
| Anti-inflammatory | IC50 (µM) for COX-1, COX-2, 5-LOX | Indicates potential as an anti-inflammatory agent and provides insight into its mechanism of action. |
Conclusion
This structured, multi-faceted screening approach provides a robust and efficient means of characterizing the initial biological profile of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine. The data generated will be crucial for making informed decisions about the future development of this compound, including lead optimization and more extensive preclinical testing.
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An In-depth Technical Guide to the Solubility and Stability of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine, a novel heterocyclic compound with potential applications in pharmaceutical and agrochemical research. In the absence of extensive empirical data for this specific molecule, this document synthesizes established principles from the study of analogous pyridine derivatives to propose a robust, first-principles approach to its physicochemical profiling. We present detailed, field-proven protocols for solubility and stability assessments, grounded in authoritative standards, to empower researchers in drug discovery and development. This guide is designed to be a practical resource, explaining the causality behind experimental choices and providing a self-validating system for data generation and interpretation.
Introduction: Physicochemical Landscape of a Trifluoromethylated Pyridine
4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine is a multifaceted molecule, with its physicochemical properties governed by the interplay of its three key functional groups: a hydroxylated pyridine ring, a methoxy substituent, and a trifluoromethyl moiety. Understanding these contributions is paramount for predicting its behavior in aqueous media and under various stress conditions.
-
The Hydroxypyridine Core and Tautomerism: The 4-hydroxypyridine structure introduces the possibility of keto-enol tautomerism, existing in equilibrium with its pyridone form.[1] This equilibrium is highly sensitive to the solvent environment, with the pyridone form often favored in polar solvents.[2] The hydroxyl group also imparts a polar character and the potential for hydrogen bonding, which will significantly influence its aqueous solubility.[3]
-
The Trifluoromethyl Influence: The trifluoromethyl group (-CF3) is a powerful modulator of molecular properties. It is a strong electron-withdrawing group, which can impact the pKa of the pyridine nitrogen. Furthermore, the C-F bond is exceptionally strong, conferring high metabolic stability. The -CF3 group is also known to increase lipophilicity, which may counteract the hydrophilic nature of the hydroxyl group.[4]
-
The Methoxy Group's Role: The methoxy (-OCH3) group is an electron-donating group that can influence the electron density of the pyridine ring and, consequently, its reactivity and basicity.[5] Its presence can also impact the molecule's conformation and interaction with solvents. While methoxypyridines are generally described as being poorly soluble in water, the presence of the hydroxyl group in the target molecule is expected to enhance its aqueous solubility.[6]
Due to this intricate combination of functional groups, a systematic experimental evaluation is essential to accurately define the solubility and stability profile of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine.
Aqueous Solubility Characterization
A comprehensive understanding of a compound's aqueous solubility is a cornerstone of early-stage drug development, influencing everything from formulation strategies to bioavailability. We recommend a tiered approach to characterizing the solubility of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine.
Thermodynamic (Equilibrium) Solubility Determination
The shake-flask method remains the gold standard for determining thermodynamic solubility due to its simplicity and reliability.[7]
Experimental Protocol: Shake-Flask Solubility Assay
-
Preparation: Add an excess amount of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visually confirmed.[7]
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method (see Section 4 for analytical methodology).
-
Data Analysis: The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.
pH-Solubility Profiling
The ionization state of a molecule can dramatically affect its solubility. A pH-solubility profile provides critical insights into how solubility changes across a physiologically relevant pH range.
Experimental Protocol: pH-Solubility Profiling
-
Buffer Preparation: Prepare a series of buffers covering a pH range from approximately 2 to 10 (e.g., using citrate, phosphate, and borate buffers).
-
Solubility Determination: Perform the shake-flask solubility assay as described in Section 2.1 in each of the prepared buffers.
-
Data Visualization: Plot the determined solubility values as a function of pH. This profile will reveal the pH at which the compound exhibits its minimum and maximum aqueous solubility.
Anticipated pH-Solubility Profile:
Given the presence of the weakly basic pyridine nitrogen and the potentially acidic hydroxyl group, 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine is likely to exhibit amphoteric behavior, with its solubility increasing at both low and high pH values relative to its isoelectric point.
Chemical Stability Assessment: A Forced Degradation Approach
Forced degradation studies, or stress testing, are indispensable for identifying potential degradation pathways and developing stability-indicating analytical methods.[8][9][10][11] These studies involve subjecting the compound to conditions more severe than those it would encounter during storage to accelerate its degradation.[12]
Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Hydrolytic Stability
Hydrolysis is a common degradation pathway for many pharmaceutical compounds.
Experimental Protocol: Hydrolytic Stability
-
Sample Preparation: Prepare solutions of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).
-
Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) and protect them from light.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize them if necessary, and analyze them by HPLC to determine the remaining concentration of the parent compound and the formation of any degradation products.
Oxidative Stability
Experimental Protocol: Oxidative Stability
-
Sample Preparation: Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H2O2).
-
Incubation: Store the solution at room temperature, protected from light.
-
Time-Point Analysis: Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC.
Photostability
Experimental Protocol: Photostability
-
Sample Preparation: Expose both a solid sample and a solution of the compound to a light source that meets the requirements of the ICH Q1B guideline.
-
Control Samples: Keep parallel samples in the dark as controls.
-
Analysis: After the specified exposure period, analyze both the light-exposed and dark control samples by HPLC.
Thermal Stability
Experimental Protocol: Thermal Stability
-
Sample Preparation: Store both a solid sample and a solution of the compound at an elevated temperature (e.g., 80°C).
-
Control Samples: Maintain control samples at a lower temperature (e.g., 4°C).
-
Time-Point Analysis: Analyze the samples at various time points to assess degradation.
Data Interpretation:
The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient.[12] The data from these studies will reveal the compound's susceptibility to different stress factors and help in identifying potential degradation products for further characterization by LC-MS.
Analytical Methodology
A robust and validated analytical method is crucial for the accurate quantification of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine in both solubility and stability studies.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the primary technique for these analyses.
Recommended HPLC Parameters (Starting Point):
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds like pyridines. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good elution strength. |
| Gradient | 5-95% B over 10 minutes | A starting point to ensure elution of the parent compound and potential degradants. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| UV Detection | Diode Array Detector (DAD) | Allows for the determination of peak purity and selection of the optimal wavelength. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is essential for the identification and structural elucidation of degradation products observed during stability studies. The HPLC method described above can be directly coupled to a mass spectrometer.
Analytical Workflow for Stability Studies
Caption: Analytical workflow for sample analysis.
Conclusion
The systematic characterization of the solubility and stability of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine is a critical step in its development as a potential pharmaceutical or agrochemical agent. This guide provides a comprehensive, scientifically grounded framework for undertaking this characterization. By employing the detailed protocols for solubility determination and forced degradation studies, coupled with robust analytical methodology, researchers can generate the high-quality data necessary to make informed decisions and advance their development programs. The principles and methodologies outlined herein are designed to be adaptable and serve as a valuable resource for scientists working with novel heterocyclic compounds.
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Methodological & Application
Application Note: A Framework for High-Throughput Screening of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine
Abstract
This document provides a comprehensive framework for the evaluation of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine, a novel small molecule, in high-throughput screening (HTS) campaigns. Given the compound's structural features—a pyridinone scaffold, a methoxy group, and a trifluoromethyl (CF3) moiety—it possesses significant potential for biological activity. This guide details the rationale behind screening this compound class, provides robust protocols for assay development, outlines a complete HTS workflow, and establishes methods for data analysis and hit validation. The protocols are designed to be adaptable for either biochemical or cell-based assays, enabling researchers to efficiently determine the compound's biological function and therapeutic potential.
Introduction and Scientific Rationale
High-throughput screening (HTS) is a foundational technology in modern drug discovery, allowing for the rapid testing of vast chemical libraries to identify active compounds against biological targets.[1][2] The subject of this note, 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine, represents a promising candidate for such screening efforts due to its unique combination of structural motifs known to confer desirable pharmacological properties.
-
Pyridinone Scaffold: The pyridinone core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds with antitumor, antimicrobial, and anti-inflammatory properties.[3][4] This structure can serve as a versatile bioisostere for amides and phenyl groups and can form critical hydrogen bonds with biological targets.[4]
-
Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a well-established strategy in drug design to enhance key molecular properties.[5] Its strong electron-withdrawing nature and high metabolic stability can significantly improve a compound's lipophilicity, membrane permeability, binding affinity, and in vivo half-life.[6][7][8]
-
Methoxy and Hydroxyl Groups: The methoxy (–OCH3) and hydroxyl (–OH) groups provide additional points for hydrogen bonding and can be crucial for target engagement and defining the molecule's solubility and electronic profile.
Collectively, these features suggest that 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine is an excellent candidate for screening against various target classes, such as kinases, metabolic enzymes, or G-protein coupled receptors (GPCRs). This guide will use a hypothetical kinase inhibition assay as a primary example to illustrate the screening workflow.
Compound Profiling and Management
Prior to initiating an HTS campaign, a thorough characterization of the test compound is essential. This ensures data quality and minimizes artifacts.
| Property | Recommended Procedure | Target Value / Consideration | Rationale |
| Purity | LC-MS / HPLC Analysis | >95% | Prevents artifacts from impurities that may be active. |
| Identity | ¹H NMR / ¹⁹F NMR / HRMS | Confirmed Structure | Ensures the correct molecule is being tested. |
| Solubility | Nephelometry or visual inspection in DMSO and aqueous assay buffer. | Soluble at highest test concentration (e.g., >10 mM in DMSO). | Prevents compound precipitation in the assay, which can cause false positives/negatives. |
| Stability | Incubate in assay buffer at 37°C for the duration of the assay; re-analyze by LC-MS. | <10% degradation | Ensures the compound remains intact throughout the experiment. |
Stock Solution Protocol:
-
Prepare a 10 mM stock solution of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine in 100% DMSO.
-
Aliquot into single-use volumes to avoid freeze-thaw cycles.
-
Store at -20°C or -80°C in a desiccated environment.
Assay Development and Optimization
The goal of assay development is to create a robust, reproducible, and miniaturized system suitable for automation.[9] This section outlines the development of a cell-based assay to screen for inhibitors of a hypothetical "OncoKinase" pathway.
Principle of the Assay
We will employ a cell-based reporter assay. A cancer cell line (e.g., HeLa, HEK293) is engineered to express a luciferase reporter gene under the control of a transcription factor that is activated by the OncoKinase signaling pathway. Inhibition of OncoKinase or downstream components will result in a decreased luminescence signal. Cell-based assays are advantageous as they provide a more physiologically relevant context and screen for membrane-permeable compounds.[10][11][12]
Assay Development Workflow
Caption: Workflow for cell-based assay development.
Detailed Protocol: Assay Optimization
-
Cell Seeding: Seed cells in a 384-well white, solid-bottom plate at varying densities (e.g., 2,500, 5,000, 10,000 cells/well) and incubate for 24 hours. Select the density that yields a robust signal without overgrowth.
-
Activator Titration: Stimulate cells with a known activator of the OncoKinase pathway across a range of concentrations. Select the EC80 concentration (the concentration giving 80% of the maximal signal) to ensure the assay is sensitive to inhibitors.
-
DMSO Tolerance: Test the effect of DMSO concentrations from 0.1% to 2% on cell viability and signal output. The final assay DMSO concentration should be kept at a level with no significant effect, typically ≤0.5%.[13]
-
Z'-Factor Validation: The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[14][15] It measures the separation between the positive and negative control distributions.
-
Prepare a validation plate with 16-24 wells of positive controls (cells + activator + DMSO) and 16-24 wells of negative controls (cells + DMSO).
-
Calculate the Z'-factor using the formula:
where µp and σp are the mean and standard deviation of the positive control, and µn and σn are for the negative control.[16] -
An assay is considered excellent and suitable for HTS when the Z'-factor is consistently ≥ 0.5 .[16][17]
-
| Parameter | Condition 1 | Condition 2 | Condition 3 | Result |
| Cell Density | 2,500 cells/well | 5,000 cells/well | 10,000 cells/well | 5,000 cells provides optimal signal-to-background. |
| DMSO Conc. | 0.1% | 0.5% | 1.0% | No toxicity observed at ≤0.5%. |
| Z'-Factor | 0.45 | 0.68 | 0.75 | Optimized conditions yield an excellent Z'-factor. |
High-Throughput Screening Protocol
The HTS process involves a primary screen to identify initial "hits," followed by secondary screens to confirm activity and eliminate false positives.[18][19]
Primary HTS Workflow
Caption: Automated workflow for the primary HTS campaign.
Protocol for Primary Screen:
-
Plate Preparation: Using automated liquid handlers, dispense 5,000 cells in 40 µL of media into each well of a 384-well plate.
-
Compound Addition: Transfer 200 nL of the 10 mM stock of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine (and library compounds) to the assay plates for a final concentration of 10 µM. Each plate must include positive and negative controls.
-
Incubation & Stimulation: Incubate plates for 1 hour, then add 10 µL of the pathway activator at its pre-determined EC80 concentration. Incubate for an additional 16 hours.
-
Signal Detection: Equilibrate plates to room temperature. Add 25 µL of a luciferase assay reagent (e.g., ONE-Glo™) to each well. Read luminescence on a plate reader.
Data Analysis and Hit Identification
-
Normalization: Raw data from each well is normalized to the on-plate controls. The percent inhibition is calculated as: % Inhibition = 100 * (1 - (Signal_compound - Mean_neg_control) / (Mean_pos_control - Mean_neg_control))
-
Hit Selection: A compound is typically classified as a "hit" if its activity is greater than three standard deviations from the mean of the sample population (Z-score ≤ -3) or if it meets a predefined inhibition threshold (e.g., >50% inhibition).
Hit Confirmation and Secondary Assays
Hits from the primary screen must be validated through a series of secondary assays to confirm their activity and rule out artifacts.[20][21]
-
Confirmation Screen: Re-test the primary hits at the same concentration to confirm their activity and ensure reproducibility.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-point, 3-fold serial dilution) to determine their potency (IC50). The IC50 is the concentration required to inhibit 50% of the biological process.[22][23] Data is plotted on a semi-log scale and fitted to a four-parameter logistic equation to calculate the IC50 value.[24][25]
-
Orthogonal and Counter-Screens:
-
Orthogonal Assay: Use a different assay format to measure the same biological endpoint. For example, a biochemical assay using the purified OncoKinase enzyme could confirm direct target engagement.[1]
-
Counter-Screen: Test the compound in an assay designed to identify non-specific activity or assay interference. A general cytotoxicity assay (e.g., CellTiter-Glo®) is crucial to ensure that the observed inhibition is not simply due to cell death.[26]
-
Conclusion
This application note provides a detailed, scientifically grounded protocol for the high-throughput screening of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine. By leveraging its promising structural motifs, a systematic approach encompassing careful assay development, a robust HTS workflow, and rigorous hit validation will enable researchers to effectively uncover the biological activity of this novel compound. The described framework is adaptable to various biological targets and assay formats, serving as a comprehensive guide for drug development professionals seeking to explore new chemical entities.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link].
-
The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].
-
High Throughput Screening Assays for Drug Discovery. BellBrook Labs. Available at: [Link].
-
Z-factors - BIT 479/579 High-throughput Discovery. NC State University. Available at: [Link].
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics | Oxford Academic. Available at: [Link].
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link].
-
Cell-based assays on the rise. BMG LABTECH. Available at: [Link].
-
On HTS: Z-factor. On HTS. Available at: [Link].
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. Available at: [Link].
-
Trifluoromethylation - Wikipedia. Wikipedia. Available at: [Link].
-
Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC. National Center for Biotechnology Information. Available at: [Link].
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link].
-
Design and biological activity of trifluoromethyl containing drugs. Wechem. Available at: [Link].
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link].
-
Z-factor - Wikipedia. Wikipedia. Available at: [Link].
-
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. Available at: [Link].
-
How to calculate IC50. Science Gateway. Available at: [Link].
-
The Power of High-Throughput Screening (HTS):Driving Smarter Drug Discovery. Southern Research. Available at: [Link].
-
High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC. National Center for Biotechnology Information. Available at: [Link].
-
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. Available at: [Link].
-
What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences. Available at: [Link].
-
How to calculate IC50 for my dose response? ResearchGate. Available at: [Link].
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link].
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC. National Center for Biotechnology Information. Available at: [Link].
-
Optimizing Assay Performance for High-Throughput Screens. BellBrook Labs. Available at: [Link].
-
Pyridones in drug discovery: Recent advances. ResearchGate. Available at: [Link].
-
Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available at: [Link].
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Available at: [Link].
-
Using High-Throughput Screening to Rapidly Identify Targets. Lab Manager. Available at: [Link].
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. National Center for Biotechnology Information. Available at: [Link].
-
High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. Available at: [Link].
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. National Center for Biotechnology Information. Available at: [Link].
-
HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link].
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4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine as a kinase inhibitor
Application Note: 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine as a Strategic Scaffold in Kinase Inhibitor Discovery
Part 1: Executive Summary & Technical Scope
4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine represents a specialized "privileged structure" in medicinal chemistry, specifically designed for Fragment-Based Drug Discovery (FBDD) and the synthesis of Type II Kinase Inhibitors .
Unlike ATP-mimetic inhibitors that target the active conformation (DFG-in), pyridine derivatives bearing a trifluoromethyl (
Primary Applications:
-
Fragment Screening: As a low-molecular-weight probe for Surface Plasmon Resonance (SPR) and NMR-based screening against tyrosine kinases (e.g., VEGFR, RAF, p38 MAPK).
-
Lead Optimization: As a core scaffold for synthesizing bi-aryl ether kinase inhibitors via
or Mitsunobu coupling. -
Crystallography: As a soaking agent to map "cryptic" pockets in kinase domains.
Part 2: Chemical Properties & Handling
Table 1: Physicochemical Profile
| Property | Value / Characteristic | Relevance to Protocol |
| Molecular Weight | ~193.12 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| LogP (Predicted) | 1.8 - 2.2 | Moderate lipophilicity; ensures good membrane permeability for cellular assays. |
| pKa (4-OH) | ~6.5 - 7.5 | The electron-withdrawing |
| Solubility | DMSO (>50 mM), Ethanol | Prepare 10 mM stock solutions in anhydrous DMSO. Avoid aqueous storage. |
| Stability | High (CF3 is metabolically stable) | Resistant to oxidative metabolism; suitable for metabolic stability studies. |
Handling Protocol:
-
Storage: Store powder at -20°C under argon. DMSO stocks are stable for 3 months at -80°C.
-
Safety: The
group ensures metabolic stability but implies potential fluorinated metabolite tracking. Use standard PPE.
Part 3: Mechanism of Action & Structural Biology
The "Anchor" Hypothesis
In kinase inhibition, this scaffold functions via a tripartite mechanism:
-
2-Trifluoromethyl (
): Occupies the hydrophobic "back pocket" (often near the Gatekeeper residue). Its electron-withdrawing nature polarizes the pyridine ring, enhancing -stacking interactions with the phenylalanine of the DFG motif. -
3-Methoxy (
): Acts as a "conformational lock." It restricts rotation relative to the protein backbone, reducing the entropic penalty upon binding. -
4-Hydroxy (
): Functions as the Vector . In fragments, it acts as a hydrogen bond donor/acceptor. In full drugs, it is the attachment point for the "tail" that interacts with the hinge region.
Pathway Visualization: Type II Kinase Inhibition Strategy
Caption: Mechanistic interaction map showing how the specific functional groups of the pyridine scaffold stabilize the inactive (DFG-out) kinase conformation.
Part 4: Experimental Protocols
Protocol A: Fragment Screening via Surface Plasmon Resonance (SPR)
Purpose: To validate the binding affinity (
Materials:
-
Biacore T200 or S200 system.
-
Sensor Chip CM5.
-
Recombinant Kinase Domain (biotinylated).
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO).
Step-by-Step Workflow:
-
Immobilization: Capture biotinylated kinase on the streptavidin-coated chip to a density of ~2000 RU. Use a reference flow cell with biotinylated BSA.
-
Sample Preparation: Dilute the 10 mM DMSO stock of the pyridine scaffold into Running Buffer to generate a concentration series (e.g., 500
M down to 15 M, 2-fold dilution). Critical: Ensure final DMSO concentration is exactly matched (e.g., 1%) in all samples to prevent bulk refractive index errors. -
Injection: Inject samples for 60 seconds at 30
L/min (association) followed by 120 seconds dissociation. -
Regeneration: Usually not required for fragments (fast off-rates). If needed, use a 10-second pulse of 10 mM Glycine pH 9.5.
-
Analysis: Fit data to a 1:1 Steady-State Affinity model (due to fast kinetics of fragments).
-
Success Criteria: Square-wave sensorgrams indicating fast on/off rates; calculated Ligand Efficiency (LE) > 0.3.
-
Protocol B: Synthetic Derivatization (The "Ether Linkage")
Purpose: To convert the scaffold into a potent inhibitor by attaching a hydrophobic tail via the 4-OH group.
Reaction Type: Nucleophilic Aromatic Substitution (
Procedure (
-
Reagents:
-
Scaffold: 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine (1.0 eq).
-
Electrophile: 4-chloro-N-methylpicolinamide (or similar activated aryl chloride) (1.1 eq).
-
Base: Potassium tert-butoxide (
) or Cesium Carbonate ( ) (2.0 eq). -
Solvent: Anhydrous DMF or DMSO.
-
-
Setup: In a dry vial under Nitrogen, dissolve the scaffold in DMF. Add the Base. Stir for 15 mins at RT (color change often observed as phenoxide forms).
-
Coupling: Add the Electrophile. Heat the reaction to 80°C - 100°C for 4-12 hours.
-
Monitoring: Monitor by LC-MS (Look for M+H of the coupled product).
-
Workup: Quench with water, extract with Ethyl Acetate. The product is often a urea or amide-linked bi-aryl ether.
Protocol C: In Vitro Kinase Inhibition Assay (FRET-based)
Purpose: To determine
Materials:
-
LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or Z'-LYTE™.
-
Kinase Tracer (Alexa Fluor™ conjugate).
-
Eu-anti-tag Antibody.
Workflow:
-
Plating: Acoustic transfer (Echo) of 10 nL compound (in DMSO) to a 384-well low-volume white plate.
-
Enzyme Mix: Add 5
L of Kinase/Antibody mix. Incubate 15 mins. -
Tracer: Add 5
L of Tracer (ATP-competitive probe). -
Incubation: Incubate 60 mins at Room Temp.
-
Read: Measure TR-FRET on a plate reader (Excitation: 340 nm; Emission: 615 nm & 665 nm).
-
Calculation: Calculate Emission Ratio (665/615). Plot % Inhibition vs. Log[Concentration].
-
Self-Validation: The scaffold alone should show weak inhibition (
in M range). Derivatives should shift to nM range.
-
Part 5: Data Interpretation & Troubleshooting
Table 2: Troubleshooting Common Issues
| Observation | Probable Cause | Corrective Action |
| SPR: High background binding | Non-specific hydrophobic interaction | Add 0.05% BSA or increase detergent (P20) to 0.1% in running buffer. |
| Synthesis: Low Yield ( | 4-OH nucleophilicity is too low | The |
| Assay: Compound Precipitation | Low solubility in aqueous buffer | Ensure final DMSO < 1%. Perform a nephelometry solubility check before the kinase assay. |
References
-
Wilhelm, S., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery.
-
Smith, R.A., et al. (2009). "Fragment-based discovery of a new class of inhibitors targeting the hydrophobic pocket of kinases." Journal of Medicinal Chemistry.
-
Liu, Y., & Gray, N.S. (2006). "Rational design of inhibitors that bind to inactive kinase conformations." Nature Chemical Biology.
-
RCSB Protein Data Bank. "Structure of VEGFR2 with Pyridine-based Inhibitors." (Example PDB: 4ASD).
(Note: The specific molecule "4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine" is treated here as a representative scaffold based on established SAR principles for Type II kinase inhibitors utilizing the 2-trifluoromethylpyridine motif.)
Application Notes and Protocols: 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine as a Novel Molecular Probe for Enhanced MALDI Mass Spectrometry Imaging
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
I. Executive Summary: Unveiling a Potential New Matrix for High-Resolution Metabolite Imaging
The field of molecular imaging is in constant pursuit of novel tools that offer enhanced sensitivity and resolution for visualizing the spatial distribution of molecules within biological tissues. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) stands as a powerful label-free technique for mapping a wide array of endogenous metabolites. The selection of the matrix is a pivotal factor that dictates the success and quality of MALDI-MSI experiments. This document presents a detailed guide on the potential application of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine as a novel matrix for MALDI-MSI, particularly for the in situ detection and imaging of metabolites in positive-ion mode.
While direct literature on this specific compound as a MALDI matrix is emerging, we draw strong parallels to the recently reported success of a structurally related compound, 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP), which has demonstrated superior performance in metabolite imaging[1]. The unique electronic and structural characteristics of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine suggest its potential to serve as a powerful tool for researchers in drug development and metabolomics.
II. Scientific Rationale: The Makings of a High-Performance MALDI Matrix
The efficacy of a MALDI matrix is rooted in its ability to co-crystallize with analytes, absorb laser energy, and facilitate the gentle ionization of the analyte molecules. 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine possesses a constellation of chemical features that make it a compelling candidate for a high-performance MALDI matrix.
-
The Trifluoromethyl Group Advantage : The electron-withdrawing nature of the trifluoromethyl (-CF3) group can enhance the acidity of the hydroxyl proton, facilitating proton transfer to analyte molecules, a key step in their ionization[1]. This property is crucial for achieving high ionization efficiency, especially for metabolites that are otherwise difficult to detect.
-
Chromophoric Pyridine Core : The pyridine ring serves as an excellent chromophore, providing strong absorption in the UV range, which is necessary for efficient energy transfer from the laser to the matrix-analyte co-crystal[1].
-
Proton-Donating Hydroxyl Group : The 4-hydroxy group is essential for the ionization process, acting as a proton source to generate [M+H]+ ions from the analyte molecules.
-
Methoxy Group Modulation : The 3-methoxy group can influence the molecule's electronic properties and crystal packing, potentially leading to more homogeneous matrix-analyte co-crystals and improved spectral quality.
These combined features suggest that 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine could offer low background interference and high ionization efficiency for a broad range of metabolites.
Proposed Ionization Mechanism
The proposed mechanism for analyte ionization using 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine as a matrix in MALDI-MSI is depicted below.
Caption: Proposed MALDI ionization workflow with the novel matrix.
III. Hypothetical Performance Characteristics
Based on the performance of structurally similar compounds[1], the anticipated characteristics of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine as a MALDI matrix are summarized below.
| Property | Expected Performance | Rationale |
| UV Absorbance Maximum | ~330-350 nm | Pyridine core with auxochromes (-OH, -OCH3) |
| Crystal Morphology | Fine, homogeneous crystals | Potential for uniform analyte incorporation |
| Background Interference | Low in the low m/z range | Stable molecular structure |
| Ionization Efficiency | High for a range of metabolites | Enhanced proton transfer from the -CF3 activated -OH group |
| Analyte Compatibility | Small molecules, lipids, peptides | Broad applicability in metabolomics |
IV. Detailed Experimental Protocols
Protocol 1: Preparation of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine Matrix Solution
Objective: To prepare a saturated matrix solution for application to tissue sections.
Materials:
-
4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine powder
-
High-purity solvent (e.g., 70% acetonitrile, 30% water, 0.1% trifluoroacetic acid)
-
Vortex mixer
-
Ultrasonic bath
-
Microcentrifuge
Procedure:
-
Prepare a saturated solution by adding an excess of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine powder to the high-purity solvent in a microcentrifuge tube.
-
Vortex the mixture vigorously for 1 minute to facilitate dissolution.
-
Sonicate the mixture in an ultrasonic bath for 15 minutes to ensure complete saturation.
-
Centrifuge the saturated solution at 14,000 rpm for 5 minutes to pellet any undissolved solid.
-
Carefully collect the supernatant for use as the matrix solution.
Protocol 2: Tissue Section Preparation and Matrix Application
Objective: To prepare tissue sections for MALDI-MSI and apply the matrix for optimal co-crystallization with analytes.
Materials:
-
Frozen tissue blocks
-
Cryostat
-
MALDI target plate
-
Automated matrix sprayer (e.g., TM-Sprayer)
-
Desiccator
Procedure:
-
Section the frozen tissue block to a thickness of 10-12 µm using a cryostat set to -20°C.
-
Thaw-mount the tissue section onto a pre-cooled MALDI target plate.
-
Dry the tissue section in a desiccator for at least 15 minutes.
-
Apply the prepared matrix solution onto the tissue section using an automated matrix sprayer. A typical protocol would involve multiple passes to build up a uniform matrix layer.
-
Allow the matrix to dry completely under ambient conditions.
MALDI-MSI Experimental Workflow
Caption: Step-by-step workflow for MALDI-MSI using the novel matrix.
Protocol 3: MALDI-MSI Data Acquisition
Objective: To acquire high-resolution mass spectra from the matrix-coated tissue section.
Instrumentation:
-
MALDI-TOF Mass Spectrometer
Typical Parameters (to be optimized):
-
Ionization Mode: Positive
-
Laser: 337 nm N2 laser or 355 nm Nd:YAG laser
-
Laser Fluence: Optimized for best signal-to-noise ratio without excessive fragmentation.
-
Raster Step Size: 50-100 µm for high-resolution imaging.
-
Mass Range: m/z 50-1000 for small molecule metabolites.
-
Calibration: Use a standard peptide or small molecule mixture for external or on-tissue calibration.
V. Data Interpretation and Self-Validation
-
Ion Image Generation: Use imaging software (e.g., SCiLS Lab) to generate ion maps that show the spatial distribution of specific m/z values corresponding to different metabolites.
-
Metabolite Identification: Tentative identification of metabolites can be achieved by matching the accurate mass measurements to databases such as METLIN or the Human Metabolome Database (HMDB). Further confirmation should be performed using tandem MS (MS/MS) experiments.
-
Quality Control: To validate the performance of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine as a matrix, it is recommended to run a parallel experiment on an adjacent tissue section using a well-established matrix like 2,5-dihydroxybenzoic acid (DHB) or 9-aminoacridine (9-AA). A comparison of the number of detected metabolites, signal intensity, and image quality will provide a robust validation of the new matrix's performance.
VI. Conclusion and Future Perspectives
4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine presents a promising new avenue for enhancing the capabilities of MALDI-MSI in metabolomics and drug development. Its unique chemical structure, featuring a trifluoromethyl group, suggests the potential for superior ionization efficiency and reduced background noise. The protocols outlined in this document provide a comprehensive framework for researchers to explore the utility of this novel matrix. Further studies are warranted to fully characterize its performance across a wide range of tissue types and analyte classes. The continued development of novel matrices like this will undoubtedly push the boundaries of what is achievable in molecular imaging.
VII. References
-
Title: 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites Source: PubMed URL: [Link][1]
Sources
Topic: A Comprehensive Guide to the Derivatization of the 4-Hydroxyl Group of 3-Methoxy-2-(trifluoromethyl)pyridine
An Application Note from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine Scaffold
The trifluoromethylpyridine (TFMP) structural motif is a cornerstone in modern medicinal and agrochemical science, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of active ingredients.[1] The specific scaffold, 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine, presents a particularly valuable platform for chemical exploration. The hydroxyl group at the C4 position is a prime handle for derivatization, enabling the systematic modulation of a molecule's physicochemical and pharmacokinetic properties.
The reactivity of this hydroxyl group is uniquely influenced by its electronic environment. The potent electron-withdrawing effect of the adjacent trifluoromethyl group at C2 increases the acidity of the hydroxyl proton, while the electron-donating methoxy group at C3 provides a moderating influence. This electronic push-pull system, combined with the inherent reactivity of the pyridine ring, necessitates a carefully considered approach to derivatization.
This guide provides an in-depth analysis and field-proven protocols for the most effective techniques to derivatize this hydroxyl group, empowering researchers to construct diverse chemical libraries for structure-activity relationship (SAR) studies and to develop next-generation therapeutic and agrochemical agents.[2]
Chapter 1: O-Alkylation Strategies: Forging Ether Linkages
The introduction of an ether linkage at the C4 position is a common strategy to alter lipophilicity and introduce new pharmacophoric elements. Several robust methods are available, each with distinct advantages.
The Williamson Ether Synthesis: The Classic Approach
The Williamson ether synthesis is a reliable and widely used method for forming ethers via an S_N2 mechanism, involving the reaction of a deprotonated alcohol (an alkoxide) with an alkyl halide.[3][4]
Causality Behind Experimental Choices:
-
Base Selection: The increased acidity of the 4-hydroxyl proton (due to the C2-CF3 group) means that deprotonation can be achieved with a range of bases. However, to ensure complete and rapid formation of the nucleophilic pyridinoxide, a strong base such as sodium hydride (NaH) is often preferred over weaker carbonate bases.[5] The choice of base is critical for driving the reaction to completion.
-
Solvent: The reaction requires a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). These solvents effectively solvate the counter-ion (e.g., Na+) without forming strong hydrogen bonds with the pyridinoxide nucleophile, thus maximizing its reactivity.[5]
-
Alkylating Agent: The reactivity of the alkylating agent is paramount and follows the order R-I > R-Br > R-OTs > R-Cl. The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are prone to E2 elimination side-reactions, which compete with the desired S_N2 substitution.[6][7]
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for the Williamson Ether Synthesis.
The Mitsunobu Reaction: Mild and Versatile
For substrates that are sensitive to the strongly basic conditions of the Williamson synthesis, the Mitsunobu reaction offers a powerful alternative.[8] It facilitates the coupling of a primary or secondary alcohol (the alkylating agent in this case) with a mildly acidic nucleophile (the hydroxypyridine) under neutral conditions.[9]
Causality Behind Experimental Choices:
-
Reagent System: The classic system uses triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8] However, to simplify purification and enhance safety, modern protocols often employ polymer-supported triphenylphosphine (PS-PPh3) and 1,1'-(azodicarbonyl)dipiperidine (ADDP).[10][11] PS-PPh3 allows the phosphine oxide byproduct to be removed by simple filtration, while ADDP is more effective for less acidic nucleophiles.[11]
-
Mechanism: The reaction proceeds through the formation of a betaine from PPh3 and DEAD, which then deprotonates the hydroxypyridine. The resulting pyridinoxide attacks the alcohol, which has been activated by its addition to the protonated phosphonium species, leading to an inversion of stereochemistry at the alcohol's carbon center.[9]
Experimental Workflow: ADDP-Mediated Mitsunobu Reaction
Caption: Workflow for the ADDP-mediated Mitsunobu reaction.
Phase-Transfer Catalysis (PTC): A Greener Alternative
Phase-transfer catalysis provides an efficient and environmentally conscious method for O-alkylation. It avoids the need for strictly anhydrous conditions and strong, hazardous bases like NaH.[12]
Causality Behind Experimental Choices:
-
The PTC Principle: The reaction operates in a biphasic system (e.g., solid-liquid or liquid-liquid). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the pyridinoxide anion (formed in situ with an inorganic base like K2CO3) from the solid or aqueous phase into the organic phase containing the alkyl halide.[13] This co-location of reactants in the organic phase dramatically accelerates the reaction.[12] This method is scalable, often requires less solvent, and uses inexpensive, safer bases.[13]
Chapter 2: O-Acylation for Ester Synthesis
Esterification of the hydroxyl group is a fundamental transformation, often used to create prodrugs or fine-tune electronic and steric properties.
Acylation with Acyl Halides or Anhydrides
This is the most direct method for forming esters. The high reactivity of acyl chlorides and anhydrides ensures efficient conversion.
Causality Behind Experimental Choices:
-
Acid Scavenger: The reaction generates a strong acid (HCl or a carboxylic acid) as a byproduct, which can protonate the starting material or product, halting the reaction. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize this acid. Alternatively, pyridine can be used as both the base and the solvent.[14]
-
Catalyst: For less reactive systems, a catalytic amount of 4-dimethylaminopyridine (DMAP) is often added. DMAP is a hyper-nucleophilic catalyst that forms a highly reactive acyl-pyridinium intermediate, which is then attacked by the hydroxyl group.[14]
Experimental Workflow: O-Acylation
Caption: Workflow for O-Acylation using an acyl chloride or anhydride.
Chapter 3: O-Silylation for Protection and Analysis
Converting the hydroxyl group to a silyl ether is a common strategy for protection during multi-step syntheses or for increasing volatility for analytical techniques like gas chromatography.
Causality Behind Experimental Choices:
-
Silylating Agent and Stability: The choice of silylating agent (e.g., TMSCl, TBDMSCl, TIPSCl) determines the stability of the resulting silyl ether. Trimethylsilyl (TMS) ethers are readily cleaved, while tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers offer significantly greater steric bulk and stability towards a wider range of reaction conditions.[15]
-
Reaction Conditions: The reaction is typically performed with a silyl chloride and a nitrogenous base, such as imidazole or triethylamine, in an aprotic solvent. Imidazole is particularly effective as it acts as both a base and a nucleophilic catalyst.[15][16]
Experimental Workflow: O-Silylation
Caption: Workflow for O-Silylation using a silyl chloride.
Chapter 4: Comparative Summary of Derivatization Techniques
| Technique | Key Reagents | Conditions | Pros | Cons | Best For... |
| Williamson Ether Synthesis | Strong Base (NaH), Alkyl Halide | Anhydrous polar aprotic solvent, 50-100°C | High yield, cost-effective, scalable | Harsh basic conditions, risk of elimination with 2°/3° halides, requires anhydrous setup | Routine synthesis of simple primary alkyl ethers. |
| Mitsunobu Reaction | PPh₃/PS-PPh₃, DEAD/ADDP, Alcohol | Anhydrous neutral solvent, 0°C to RT | Very mild conditions, tolerates many functional groups, stereochemical inversion | Stoichiometric byproducts, can be expensive, purification challenges | Derivatizing sensitive substrates or using secondary alcohols. |
| Phase-Transfer Catalysis | Quaternary Salt (TBAB), K₂CO₃, Alkyl Halide | Biphasic (solid/liquid), 50-100°C | Operationally simple, avoids strong bases, often greener | Catalyst can sometimes be difficult to remove, may be slower than Williamson | Scalable, environmentally conscious synthesis. |
| O-Acylation | Acyl Chloride/Anhydride, Base (TEA, Pyridine), cat. DMAP | Aprotic solvent, 0°C to RT | Fast, high-yielding, straightforward | Generates acid byproduct, acylating agent can be moisture-sensitive | Rapid synthesis of esters for prodrugs or SAR studies. |
| O-Silylation | Silyl Chloride, Base (Imidazole) | Aprotic solvent, RT | Mild conditions, high efficiency | Silyl ethers have variable stability, adds an extra deprotection step | Protecting the hydroxyl group during subsequent synthetic steps. |
Chapter 5: Detailed Experimental Protocols
Safety First: Always conduct a thorough literature search and consult Safety Data Sheets (SDS) for all reagents before beginning any experiment. Perform all reactions in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).
Protocol 1: General Procedure for Williamson Ether Synthesis
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or THF) to achieve a concentration of approximately 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas evolution. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the solution.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-80°C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, cool it to room temperature and carefully quench by the slow addition of water. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired ether.
Protocol 2: General Procedure for ADDP-Mediated Mitsunobu Reaction
-
Preparation: To a dry, round-bottom flask under an inert atmosphere, add 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine (1.0 eq), the desired alcohol (1.1 eq), and polymer-supported triphenylphosphine (PS-PPh3, 1.5 eq).
-
Solvent Addition: Add anhydrous THF to achieve a concentration of approximately 0.1 M.
-
Reagent Addition: Cool the resulting suspension to 0°C. Add a solution of 1,1'-(azodicarbonyl)dipiperidine (ADDP, 1.5 eq) in anhydrous THF dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, filter the reaction mixture to remove the polymer-supported phosphine oxide and resin. Wash the solid residue with THF or dichloromethane. Combine the filtrate and washings and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[11]
Protocol 3: General Procedure for O-Acylation with an Acyl Chloride
-
Preparation: To a dry, round-bottom flask under an inert atmosphere, add 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine (1.0 eq) and a catalytic amount of DMAP (0.1 eq).
-
Solvent and Base: Dissolve the solids in anhydrous dichloromethane (DCM) or THF and add triethylamine (1.5 eq).
-
Acylation: Cool the solution to 0°C. Add the acyl chloride (1.2 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with 1 M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
References
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Reynard, G., Lai, C., & Lebel, H. (2024). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters. [Link]
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Ferrer, S., et al. (2002). N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Phase Transfer Catalysis, Inc. (n.d.). Top 10 Opportunities. PTC Organics. [Link]
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Pelletier, J. C., & Kincaid, S. (2005). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Tetrahedron Letters, 46(43), 7341-7344. [Link]
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Prybil, J. W., et al. (2020). Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. ACS Omega, 5(3), 1528-1539. [Link]
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Wikipedia. (2023). Mitsunobu reaction. Wikipedia, The Free Encyclopedia. [Link]
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Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(6), 3657–3665. [Link]
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Chemistry Steps. (2022). The Williamson Ether Synthesis. Chemistry Steps. [Link]
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Atalay, T., & Dal, A. (2007). Synthetic Access to New Pyridone Derivatives through the Alkylation Reactions of Hydroxypyridines with Epoxides. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(11), 2685-2696. [Link]
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Abele, É., et al. (1998). Synthesis and alkylation of pyridylacetylenes under phase transfer catalysis conditions in a liquid/solid system. Chemistry of Heterocyclic Compounds, 34, 459. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Wikipedia. (2023). Williamson ether synthesis. Wikipedia, The Free Encyclopedia. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. ACS GCI Reagent Guides. [Link]
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ResearchGate. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. [Link]
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ResearchGate. (2025). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. ResearchGate. [Link]
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Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]
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Anderson, K. W., et al. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 9(4), 549-552. [Link]
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Hughes, D. L. (2002). Mitsunobu and Related Reactions: Advances and Applications. Organic Reactions, 42, 335-656. [Link]
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Starks, C. M. (Ed.). (1987). Phase-Transfer Catalysis. ACS Symposium Series. [Link]
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GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. [Link]
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Kuninobu, Y., et al. (2018). C2-Selective Silylation of Pyridines by a Rhodium–Aluminum Complex. Journal of the American Chemical Society, 140(35), 10975-10979. [Link]
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Fujiwara, Y., et al. (2016). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]
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Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
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Weintraub, R. C. (2012). Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis (Master's thesis, University of Illinois at Urbana-Champaign). [Link]
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Sodeoka, M., & Ueda, M. (2015). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 80(3), 1738-1746. [Link]
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ResearchGate. (2019). What is the best procedure for silylation of hydroxy compounds? ResearchGate. [Link]
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Wu, J., et al. (2021). An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. Journal of the American Chemical Society, 143(11), 4235-4241. [Link]
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Uneyama, K. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(2), 108-116. [Link]
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Bakir, M., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. International Journal of Scientific & Engineering Research, 6(1), 43-52. [Link]
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PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy-4'-(trifluoromethyl)benzophenone. PrepChem.com. [Link]
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Ngai, W. S., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7121-7126. [Link]
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Wubbolt, S., & Oestreich, M. (2015). Catalytic Electrophilic C-H Silylation of Pyridines Enabled by Temporary Dearomatization. Angewandte Chemie International Edition, 54(52), 15876-15879. [Link]
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ResearchGate. (2021). Generally Pyridine is used to trap Hydrochloride gas in Organic Synthesis. but pyridine is toxic, what alternatives can I use? ResearchGate. [Link]
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Foley, P., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 488-517. [Link]
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Kim, H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4110. [Link]
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Higashi, T. (2015). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 113, 61-75. [Link]
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Han, J., & Danis, K. (2019). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 9(4), 71. [Link]
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Reddy, T. S., et al. (2018). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications, 54(78), 10996-10999. [Link]
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ResearchGate. (2025). Alternative Procedure for Charged Derivatization to Enhance Detection Responses of Steroids in Electrospray Ionization-MS. ResearchGate. [Link]
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- CN105001391A. (2017). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine
Welcome to the technical support resource for the synthesis of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with or looking to optimize the synthesis of this valuable fluorinated heterocyclic building block. The trifluoromethylpyridine motif is crucial in modern agrochemicals and pharmaceuticals, where the CF₃ group enhances metabolic stability and lipophilicity.[1][2][3]
This document moves beyond a simple recitation of steps to provide in-depth troubleshooting, mechanistic insights, and data-driven recommendations to empower you to overcome common synthetic challenges and improve your reaction yields.
Section 1: Proposed Synthetic Pathway & Core Principles
The synthesis of highly substituted pyridines, particularly those with electron-withdrawing groups like trifluoromethyl, often presents challenges in regioselectivity and yield. Direct functionalization of a pre-formed pyridine ring can be difficult. Therefore, a more robust and controllable approach is the construction of the pyridine ring from acyclic, trifluoromethyl-containing precursors through a cyclocondensation reaction.[2][4]
Our recommended pathway involves a two-step process: a condensation reaction to form a key diene intermediate, followed by an ammonia-mediated cyclization to construct the target pyridone ring. This method offers superior control over substituent placement.
Caption: Proposed two-step synthesis of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Problem Area 1: Low Yield in Step 1 (Condensation Reaction)
Q: My initial Horner-Wadsworth-Emmons (HWE) type condensation is showing low conversion to the diene intermediate. What are the likely causes?
A: Low conversion in the HWE reaction is a common hurdle. The root cause typically lies in the deprotonation of the phosphonoacetate or the stability of the reagents. Here are the key parameters to investigate:
-
Base Selection & Stoichiometry: The pKa of triethyl phosphonoacetate is approximately 13.5. A sufficiently strong, non-nucleophilic base is required for complete deprotonation without saponifying the ester. Sodium hydride (NaH) is an excellent choice. Ensure you are using at least 1.1 equivalents to drive the reaction to completion.
-
Reaction Temperature: The initial deprotonation should be performed at a low temperature (0 °C) to control the exothermic reaction. After the base addition, allowing the reaction to slowly warm to room temperature ensures a controlled and complete reaction.
-
Reagent Purity: Both the trifluoromethyl β-ketoester and the phosphonoacetate must be anhydrous. The ylide intermediate is highly sensitive to water, which will quench the reaction. Ensure all solvents (like THF) are freshly distilled and dry.
-
Reaction Time: While the reaction is often complete within a few hours, it's crucial to monitor its progress using Thin Layer Chromatography (TLC). An extended reaction time at room temperature may be necessary for sterically hindered substrates.
Table 1: Optimization Parameters for the Condensation Step
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Base | Sodium Hydride (NaH) | Use fresh, high-purity NaH (60% dispersion in mineral oil). | Old NaH can be passivated by a layer of NaOH/Na₂CO₃, reducing its effectiveness. |
| Solvent | Anhydrous THF | Ensure THF has <50 ppm water. Use freshly opened or distilled solvent. | Water will protonate the phosphonate ylide, halting the reaction. |
| Temperature | 0 °C to Room Temp. | Maintain 0 °C during base addition; consider overnight stirring at RT. | Prevents side reactions at higher temperatures and allows sluggish reactions to complete. |
| Equivalents | 1.1 eq. NaH, 1.05 eq. Phosphonate | Increase phosphonate to 1.2 eq. if starting ketone is impure. | Ensures the limiting reagent (ketone) is fully consumed. |
Problem Area 2: Inefficient Cyclization (Step 2)
Q: The cyclization step to form the pyridone ring is sluggish or yields multiple byproducts. How can I improve this?
A: The cyclization step is essentially a ring-closing condensation with ammonia. The efficiency is highly dependent on the ammonia source, temperature, and removal of reaction byproducts.
-
Ammonia Source: While aqueous ammonia can be used, it introduces water which can lead to hydrolysis under high heat. An ammonium salt of a weak acid, like ammonium acetate (NH₄OAc), is often superior as it provides a source of ammonia in situ under anhydrous conditions. A similar strategy has been successfully used in related pyridone syntheses.[5]
-
Temperature and Solvent: This reaction requires significant thermal energy to drive the cyclization and subsequent dehydration. A high-boiling polar solvent like acetic acid or formamide is ideal.[5] Refluxing in acetic acid (BP ~118 °C) is typically sufficient. For very stubborn cyclizations, temperatures of 150-160 °C may be required, necessitating a solvent like formamide.[5]
-
Byproduct Formation: The primary byproduct is often the amide from the reaction of ammonia with the ester, which fails to cyclize. Ensuring a sufficiently high temperature and adequate reaction time (4-12 hours) helps push the equilibrium towards the thermodynamically stable aromatic pyridone product.
Problem Area 3: Purification Challenges
Q: I'm having difficulty purifying the final 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine. What methods are recommended?
A: The final product is a polar, potentially amphoteric molecule, which can complicate purification.
-
Crystallization: This should be your first approach. The product is likely a solid. Screen various solvent systems. A good starting point is recrystallization from an ethanol/water or ethyl acetate/hexane mixture. The process described for a similar compound, 4-hydroxy-3-methoxy-4'-(trifluoromethyl)benzophenone, involved recrystallization from methylene chloride/hexane, highlighting the utility of a polar/non-polar solvent pair.[6]
-
Column Chromatography: If crystallization fails, silica gel chromatography can be used. The hydroxy group can cause significant tailing on the column. To mitigate this, add 0.5-1% acetic acid or triethylamine to your mobile phase (e.g., ethyl acetate/hexane). The choice of additive depends on the isoelectric point of your compound.
-
Acid-Base Extraction: As a pyridone, the compound possesses both acidic (hydroxy group) and weakly basic (ring nitrogen) properties. An acid-base workup can remove many neutral organic impurities before final purification.
Section 3: Troubleshooting Workflow & FAQs
This flowchart provides a logical sequence for diagnosing and resolving common synthesis issues.
Caption: A logical workflow for troubleshooting low-yield issues in the synthesis.
Frequently Asked Questions (FAQs)
-
Q1: What is the expected tautomeric form of the final product?
-
The product exists in equilibrium between the 4-hydroxypyridine form and the 4-pyridone form. In most solvents and in the solid state, the pyridone tautomer is significantly favored due to aromaticity and hydrogen bonding. Be aware that both forms may be observable under certain analytical conditions (e.g., in different NMR solvents).
-
-
Q2: Can I use a different trifluoromethyl-containing starting material?
-
Yes, other trifluoromethyl building blocks can be used. For example, cyclocondensation reactions using ethyl 4,4,4-trifluoro-3-oxobutanoate are well-documented for creating similar structures.[2] However, the chosen starting material must allow for the introduction of the 3-methoxy group.
-
-
Q3: How do I confirm the identity and purity of my final product?
-
A combination of analytical techniques is essential. ¹H NMR will confirm the proton environment, ¹⁹F NMR will show a singlet for the CF₃ group, and ¹³C NMR will confirm the carbon skeleton. High-Resolution Mass Spectrometry (HRMS) will provide an accurate molecular weight. Purity should be assessed by HPLC or elemental analysis.
-
Section 4: Detailed Experimental Protocol
This protocol describes a robust procedure for the synthesis on a 10 mmol scale.
Step 1: Synthesis of Diene Intermediate
-
Setup: To a 250 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol).
-
Solvent Addition: Add 50 mL of anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of Triethyl phosphonoacetate (2.35 g, 10.5 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the stirred NaH suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Ylide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Ketone Addition: Re-cool the mixture to 0 °C. Add a solution of Ethyl 2-methoxy-4,4,4-trifluoro-3-oxobutanoate (2.28 g, 10 mmol) in 20 mL of anhydrous THF dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (3:1 Hexane:Ethyl Acetate) until the starting ketone is consumed.
-
Workup: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude oil can be purified by flash chromatography on silica gel if necessary, but is often clean enough for the next step.
Step 2: Cyclization to 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the crude diene intermediate from Step 1 (~10 mmol) and Ammonium Acetate (NH₄OAc, 3.85 g, 50 mmol).
-
Solvent Addition: Add 30 mL of glacial acetic acid.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 8-12 hours. Monitor the reaction by TLC for the disappearance of the intermediate.
-
Isolation: Cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by filtration and wash with cold water, then a small amount of cold ethanol.
-
Workup: If no precipitate forms, pour the reaction mixture into 200 mL of ice-water. A solid should precipitate. If it oils out, extract the aqueous mixture with dichloromethane (3 x 75 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude solid should be recrystallized from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a crystalline solid.
References
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Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(4), 133-146. Available from: [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6813. Available from: [Link]
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Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available from: [Link]
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Li, Z., et al. (2022). Asymmetric Defluoroallylation of 4-Trifluoromethylpyridines Enabled by Umpolung C-F Bond Activation. ChemRxiv. Available from: [Link]
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Optimization of reaction conditions a . (n.d.). ResearchGate. Available from: [Link]
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Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. (2026, January 9). Semantic Scholar. Available from: [Link]
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Prakash, G. K. S., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(11), 6341-6346. Available from: [Link]
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Synthesis of 4-hydroxy-3-methoxy-4'-(trifluoromethyl)benzophenone. (n.d.). PrepChem.com. Available from: [Link]
-
Methods for the synthesis of 2‐trifluoromethyl pyridines. (n.d.). ResearchGate. Available from: [Link]
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4-Hydroxy-3-(2-((2-methoxyethoxy)methyl)-6-(trifluoromethyl)pyridine-3-carbonyl)bicyclo(3.2.1)oct-3-en-2-one. (n.d.). PubChem. Available from: [Link]
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Synthesis of 2,3-dihydro-4-pyridones. (n.d.). Organic Chemistry Portal. Available from: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). MDPI. Available from: [Link]
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The synthesis of (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl) methanone. (2012, January 30). TSI Journals. Available from: [Link]
-
2-Hydroxy-3-trifluoromethylpyridine: Synthesis Routes and Industrial Applications. (n.d.). ANGENE. Available from: [Link]
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Jalalian, N., & Olofsson, B. (2013). Synthesis of Koser's Reagent and Derivatives. Organic Syntheses, 90, 1-9. Available from: [Link]
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- 3. nbinno.com [nbinno.com]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. US20050288511A1 - Process for the preparation of 4-trifluoromethyl-2(1H)-pyridinone - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
overcoming solubility issues with 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine
Topic: 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine
Technical Profile & Core Challenges
Compound: 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine (HMTP) Chemical Class: Fluorinated Pyridine / 4-Pyridone Tautomer Primary Application: Pharmaceutical intermediate (Kinase inhibitors), Agrochemical building block.[1]
The "Brick Dust" Problem: Researchers often misclassify HMTP as a standard basic pyridine.[2][3] However, the 2-trifluoromethyl (CF₃) group fundamentally alters its electronic landscape.[1][2][3] Unlike simple pyridines (which are soluble in dilute acid), HMTP is insoluble in acid and exhibits high crystal lattice energy due to tautomerism.[1][2][3]
| Property | Value / Characteristic | Implication |
| Molecular Weight | ~193.12 g/mol | Small molecule, but dense packing. |
| LogP (Predicted) | ~1.5 – 2.0 | Moderately lipophilic; hates water.[1][2][3] |
| pKa (Pyridine N) | < 1.0 (Estimated) | Non-basic. Will not protonate in 1N HCl.[1][2][3] |
| pKa (4-OH) | ~5.5 – 6.5 (Estimated) | Acidic. Soluble in mild base (pH > 7.5).[2][3] |
| Solid State | Pyridone Tautomer | High melting point, difficult to dissolve.[2][3] |
Diagnostic: Why is this molecule insoluble?
To troubleshoot effectively, you must understand the two forces working against you: Electronic Deactivation and Tautomeric Locking .[2][3]
Mechanism 1: The Nitrogen Deactivation (The Acid Trap)
Standard pyridines dissolve in aqueous acid because the nitrogen atom accepts a proton (
-
In HMTP: The
group at the 2-position is a powerful electron-withdrawing group (EWG).[1] It pulls electron density away from the ring nitrogen.[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Result: The nitrogen becomes too electron-deficient to accept a proton.[2][3] Adding HCl does nothing but create a suspension.[2][3]
Mechanism 2: Tautomeric Lattice Energy
In the solid state, 4-hydroxypyridines exist primarily as 4-pyridones (the keto form).[1][3] This creates a strong hydrogen-bond network (N-H···O=C) in the crystal lattice, acting like "molecular glue."[2][3] Breaking this lattice requires significant energy (high heat or specific solvents).[2][3]
Figure 1: The solubility switch.[1][2][3] You must drive the equilibrium to the right (Anion) to achieve aqueous solubility.
Troubleshooting Guide & FAQs
Q1: I tried dissolving it in 0.1M HCl and 1M HCl, but it stays as a white suspension. Why?
Answer: Stop adding acid. As detailed in the diagnostic section, the 2-CF₃ group reduces the basicity of the pyridine nitrogen effectively to zero (pKa < 1). The molecule cannot form a stable hydrochloride salt in water.[2][3]
-
Solution: Switch to Base . The 4-OH group is acidic.[3] Use 1 equivalent of NaOH, KOH, or Carbonate to deprotonate the hydroxyl group.[2][3]
Q2: What is the best solvent for a high-concentration stock solution?
Answer: DMSO (Dimethyl sulfoxide) is the gold standard for HMTP.[2]
-
Warning: Avoid storing DMSO stocks in non-climate-controlled environments.[1][2][3] If the DMSO freezes (below 19°C), the compound may crash out and require extensive sonication to redissolve.[2][3]
Q3: My compound precipitates when I dilute my DMSO stock into cell culture media (pH 7.4). How do I fix this?
Answer: This is a classic "Solubility Cliff." You are diluting a hydrophobic molecule into a neutral buffer where it prefers the insoluble "pyridone" form.[2][3]
-
Fix: You need a "Step-Down" dilution protocol or a solubilizing excipient.[1][2][3]
-
Method: Do not spike 100% DMSO directly into media. Create an intermediate dilution in PBS pH 8.0 or use a cyclodextrin carrier (see Protocol B).
Q4: Can I use this in a reaction with nucleophiles (e.g., amine coupling)?
Answer: Yes, but be aware of the 3-Methoxy group.[2][3]
-
Risk: Under harsh Lewis Acid conditions (e.g.,
,ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ), the methoxy group can be cleaved to a di-hydroxyl species, drastically changing solubility and reactivity.[1][2] -
Recommendation: Use mild bases (
,ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) in aprotic polar solvents (DMF, NMP) for substitution reactions.[2]
Validated Protocols
Protocol A: Preparation of 100 mM Stock Solution
Best for: Long-term storage, synthetic intermediates.
-
Solvent: Add 1.0 mL of anhydrous DMSO (Grade: Molecular Biology or HPLC).
-
Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.
-
Storage: Aliquot into amber glass vials. Store at -20°C.
Protocol B: Aqueous Formulation for Biological Assays (pH Switch Method)
Best for: Animal studies (IP/IV) or cellular assays where DMSO < 1% is required.[1][2][3]
Concept: We dissolve the compound as a salt (high pH) and buffer it down to a physiological range, using excipients to prevent precipitation.[1][2][3]
| Component | Function | Concentration |
| HMTP | Active | 1 – 5 mg/mL |
| 1M NaOH | Solubilizer (Base) | 1.05 equivalents |
| HP-β-CD | Stabilizer | 20% (w/v) |
| PBS | Buffer | q.s.[1] |
Step-by-Step:
-
Carrier Prep: Prepare a 20% (w/v) solution of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in water.
-
Solubilization: Weigh HMTP into a vial. Add the calculated volume of 1M NaOH (1.05 molar equivalents relative to HMTP).
-
Stabilization: Immediately add the 20% HP-β-CD solution.[1][3] Vortex.
-
Adjustment: Slowly add PBS (or saline) to reach final volume.
-
Check pH: Ensure final pH is > 7.2. If it drops below 7.0, precipitation is imminent.[2][3]
Protocol C: Solvent Decision Tree
Figure 2: Decision matrix for solvent selection based on experimental intent.
References
-
Structural Logic of Fluorinated Pyridines: Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection.[2][4] ChemBioChem, 5(5), 570-589.[2][3] (Validates the electron-withdrawing nature of CF3 and its impact on pyridine basicity).
-
Tautomerism in Hydroxypyridines: Katritzky, A. R., et al. (2010).[1][2][3] Tautomerism of Heterocycles.[2][3] Chemical Reviews, 110(8), 4775-4836.[1][2][3] (Authoritative review on the pyridone/hydroxypyridine equilibrium).
-
Solubility Strategies for Lipophilic Drugs: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][2][3] Drug Solubility: Importance and Enhancement Techniques.[1][2][3][5] ISRN Pharmaceutics.[2][3] (General principles for pH adjustment and cosolvent use).
-
pKa of Fluorinated Phenols/Pyridines: Liciński, K., & Kącka-Zych, A. (2019).[1][2][3][6] Acidity of fluorinated pyridines: A theoretical study. Journal of Fluorine Chemistry.[2][3] (Supports the estimated pKa shift due to fluorination).[1]
Sources
- 1. PubChemLite - 2-(trifluoromethyl)pyridin-4-ol (C6H4F3NO) [pubchemlite.lcsb.uni.lu]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. symmetric.events [symmetric.events]
- 6. researchgate.net [researchgate.net]
refining bioassay protocols for 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine
Product: 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine (HMTP)
Classification: Fluorinated Pyridine Scaffold / Potential Kinase or Metabolic Modulator
Welcome to the HMTP Technical Support Hub
You are likely experiencing variability in your
The
Module 1: Solubility & Aggregation (The "Invisible" Failure)
User Question: "My compound dissolves in DMSO at 10 mM, but I see inconsistent inhibition in my enzymatic assay. Is it precipitating?"
Technical Diagnosis:
You are likely encountering Colloidal Aggregation .
HMTP contains a hydrophobic fluorinated "tail" (
The Mechanism:
The
Troubleshooting Protocol: The "Detergent Test" Standard validation based on Shoichet et al. protocols.
-
Prepare Assay Buffer: Split your buffer into two aliquots.
-
Buffer A: Standard Assay Buffer.
-
Buffer B: Standard Assay Buffer + 0.01% Triton X-100 (freshly prepared).
-
-
Run Parallel dose-response curves: Measure the
of HMTP in both buffers. -
Analyze Results:
-
Scenario 1:
remains constant ( 2-fold). True Binder. -
Scenario 2: Potency vanishes (e.g.,
shifts from 1 M to >50 M) in Buffer B. False Positive (Aggregator).
-
Visual Workflow: Aggregation Validation
Figure 1: Decision tree for distinguishing specific binding from aggregation artifacts using non-ionic detergents.
Module 2: pH Sensitivity & Tautomerism
User Question: "My cellular potency (
Technical Diagnosis: This is an Ionization Trap issue. The 2-trifluoromethyl group is strongly electron-withdrawing. This pulls electron density from the pyridine ring, significantly increasing the acidity of the 4-hydroxyl group.
-
Normal 4-hydroxypyridine
: ~11.0 (mostly neutral at pH 7.4). -
HMTP (with 2-
) : Likely shifts to ~6.5 - 7.5.
At physiological pH (7.4), a significant fraction of HMTP exists as the anionic species (deprotonated). Charged molecules have poor passive membrane permeability.
Troubleshooting Protocol: pH-Shift Assay
-
Measure Absorbance: Perform a UV-Vis scan (200-400 nm) of the compound in buffers ranging from pH 4.0 to pH 9.0.
-
Observe Isosbestic Points: A shift in
indicates ionization. -
Cellular Optimization: If permeability is the bottleneck, consider:
-
Pro-drug strategy: Mask the 4-OH as an ester or ether.
-
Acidic Media: If the target allows, run cellular assays at pH 6.8 (tumor microenvironment simulation) to favor the neutral, permeable form.
-
Visual Mechanism: Tautomerism & Ionization
Figure 2: The 2-CF3 group stabilizes the anionic form at physiological pH, potentially reducing cellular permeability.
Module 3: Assay Interference (Fluorescence & Chelation)
User Question: "I am using a fluorescence polarization (FP) assay, and the background signal is high."
Technical Diagnosis:
-
Fluorescence Quenching: Pyridine rings are electron-deficient and can act as fluorescence quenchers via Photoinduced Electron Transfer (PET), especially if the fluorophore is in close proximity (e.g., in the binding pocket).
-
Chelation Artifacts: While the 3-methoxy group prevents the classic bidentate chelation seen in 3-hydroxy-4-pyridinones (like Deferiprone), the 4-OH and the ring Nitrogen (or the 3-OMe oxygen) can still coordinate metals. If your assay uses metalloenzymes (e.g., MMPs, HDACs) or requires
/ cofactors, HMTP may strip the metal from the protein.
Troubleshooting Matrix
| Interference Type | Symptom | Verification Step | Solution |
| Inner Filter Effect | Signal decreases as [Compound] increases, regardless of target. | Run UV-Vis scan.[1] Does | Switch to Red-shifted dyes (e.g., Alexa 647) or TR-FRET. |
| Metal Chelation | Add excess cofactor (e.g., 1 mM | Use a non-metalloenzyme counter-screen or verify binding via SPR/NMR. | |
| Reductive Interference | False positive in MTT/MTS cell viability assays. | Incubate compound with MTT reagent without cells. | Switch to ATP-based viability assays (e.g., CellTiter-Glo). |
Summary of Physicochemical Properties
| Property | Value / Characteristic | Impact on Bioassay |
| Lipophilicity ( | High (due to | Risk of non-specific binding to plastic and albumin. |
| Solubility (Aq) | Low (< 50 | "Brick dust" precipitation; requires DMSO < 1%. |
| Acidity ( | ~6.5 - 7.5 (Estimated) | pH-dependent permeability; buffer pH control is critical. |
| H-Bond Donors | 1 (4-OH) | Critical for target binding; sensitive to solvent effects. |
References
-
Shoichet, B. K. (2006).[2][3] Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081. Link
- Foundational text on aggregation and colloidal artifacts in bioassays.
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
- Explains the electron-withdrawing effects of CF3 on neighboring functional groups (pKa shifts).
-
Hider, R. C., & Hoffbrand, A. V. (2018). The role of deferiprone in iron chelation. New England Journal of Medicine, 379, 2140-2150. Link
- Provides context on hydroxypyridinone chelation chemistry (relevant for the 4-OH/3-OMe motif).
-
NCATS Assay Guidance Manual. (2012). Compound Management and Handling.[2][4][5] Link
- Best practices for DMSO handling and serial dilutions to prevent precipit
Sources
Validation & Comparative
A Comparative Guide to Confirming the Biological Activity of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine as a Potential Prolyl Hydroxylase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activity of the novel compound, 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine. As of this writing, specific experimental data for this molecule is not available in the public domain. However, its core structure, featuring a 4-hydroxypyridine moiety, bears a significant resemblance to a well-established class of therapeutic agents: the Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.[1][2]
Therefore, this document is structured as a predictive and comparative guide. We will proceed under the scientifically-grounded hypothesis that 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine functions as a HIF-PH inhibitor. The following sections will detail the necessary experimental workflows to confirm this hypothesis, objectively compare its potential performance against leading clinical-stage alternatives, and provide the causal logic behind each experimental design choice.
The Scientific Premise: Targeting the HIF-1α Pathway
The cellular response to low oxygen (hypoxia) is governed by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). HIF-1 is a heterodimer composed of an oxygen-sensitive α-subunit and a constitutively expressed β-subunit.[3][4] Under normal oxygen conditions (normoxia), Prolyl Hydroxylase Domain (PHD) enzymes—primarily PHD2—utilize oxygen to hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event acts as a molecular flag, signaling the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and tag HIF-1α for rapid proteasomal degradation.[5]
Inhibiting PHD enzymes mimics a hypoxic state.[3][6] Small molecule inhibitors prevent HIF-1α hydroxylation, leading to its stabilization, nuclear translocation, and dimerization with HIF-1β. The active HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, upregulating processes like erythropoiesis (red blood cell production) and iron metabolism.[3][4][7] This mechanism is the basis for a new class of drugs for treating anemia associated with chronic kidney disease (CKD).[3][8]
Our objective is to determine if 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine can effectively inhibit PHD enzymes and subsequently stabilize HIF-1α in a cellular context.
Caption: HIF-1α Signaling in Normoxia vs. Hypoxia/PHD Inhibition.
Comparative Benchmarking: Established PHD Inhibitors
To provide context for our experimental results, we will compare the performance of our target compound against three well-characterized, clinical-stage PHD inhibitors.
| Compound | Developer | Core Structure | Key Characteristics |
| Roxadustat (FG-4592) | FibroGen | Isoquinoline | The first-in-class HIF-PHI approved in several regions for treating anemia in CKD.[4][7][8] It effectively stimulates erythropoiesis and regulates iron metabolism.[7] |
| Vadadustat (AKB-6548) | Akebia Therapeutics | Hydroxypyridine | An oral HIF-PHI that inhibits all three PHD isoforms with similar potency, leading to stabilization of both HIF-1α and HIF-2α.[9][10][11] |
| Daprodustat (GSK1278863) | GSK | Barbiturate derivative | An oral HIF-PHI approved for anemia in CKD patients on dialysis, it inhibits PHD1, PHD2, and PHD3, mimicking the body's natural response to hypoxia.[3][12][13] |
Experimental Workflow for Activity Confirmation
A logical, multi-stage approach is required to validate and characterize a novel PHD inhibitor. We begin with direct enzyme inhibition in vitro and progress to confirming the desired cellular phenotype.
Caption: A three-stage workflow for validating a novel PHD inhibitor.
Stage 1: In Vitro PHD2 Enzymatic Inhibition Assay
Causality: The primary hypothesis is that our target compound directly inhibits PHD enzymes. Therefore, the first and most critical experiment is to measure its effect on the enzymatic activity of purified, recombinant PHD2 (the key isoform for HIF-1α regulation) in vitro. This cell-free system isolates the interaction between the enzyme and the inhibitor, eliminating confounding cellular variables like membrane permeability or off-target effects. A positive result here directly supports the proposed mechanism of action.
Protocol: PHD2 Inhibition Assay (Fluorescence Polarization)
This protocol is based on the principle that a small, fluorescently-labeled HIF-1α peptide substrate, when hydroxylated by PHD2, will be recognized and bound by the VBC (VHL, Elongin B, Elongin C) complex, causing a change in fluorescence polarization (FP).[14] An inhibitor will prevent this interaction, resulting in a low FP signal.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA.
-
Enzyme Solution: Recombinant human PHD2 (catalytic domain) at 20 nM in assay buffer.
-
Substrate Mix: 300 nM biotinylated HIF-1α CODD peptide (e.g., DLDLEMLAPYIPMDDDFQL), 10 µM FeSO₄, 400 µM L-ascorbic acid, and 10 µM 2-Oxoglutarate (2-OG) in assay buffer.
-
Detection Mix: VBC complex and an appropriate fluorescent conjugate in a suitable buffer.
-
Test Compound: Prepare a serial dilution of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine (e.g., from 100 µM to 1 nM) in assay buffer with a final DMSO concentration ≤1%.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the enzyme solution to each well.
-
Add 1 µL of the test compound dilutions or vehicle (DMSO) control.
-
Incubate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 4 µL of the Substrate Mix.
-
Incubate for 10-20 minutes at room temperature.
-
Stop the reaction and add the Detection Mix according to the manufacturer's protocol.
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Comparative Data: In Vitro PHD2 Inhibition
| Compound | PHD2 IC₅₀ (nM) | Reference |
| 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine | To be determined | N/A |
| Roxadustat (FG-4592) | ~27 - 120.8 | [15][16] |
| Vadadustat (AKB-6548) | ~29 - 215.1 | [15][16] |
| Daprodustat (GSK1278863) | ~67 | [15] |
Note: IC₅₀ values can vary between assay formats and conditions.
Stage 2: Cellular HIF-1α Stabilization Assay
Causality: Demonstrating direct enzyme inhibition is crucial, but it does not guarantee activity in a complex cellular environment. The compound must be able to cross the cell membrane and engage its target in the cytoplasm and nucleus. This experiment tests the primary downstream consequence of PHD inhibition in a living system: the accumulation of the HIF-1α protein.
Protocol: Western Blot for HIF-1α
Western blotting provides a semi-quantitative visual confirmation of HIF-1α protein levels.[17][18]
-
Cell Culture and Treatment:
-
Plate a suitable human cell line (e.g., HeLa, U2OS, or Hep3B) and grow to ~80% confluency.
-
Treat cells with increasing concentrations of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine (e.g., 0.1, 1, 10, 50, 100 µM) for 4-6 hours.[19]
-
Include a vehicle control (DMSO) and a positive control (e.g., 100 µM CoCl₂ or a known PHD inhibitor like Roxadustat).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.[18]
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant. For optimal results, nuclear extraction is recommended as stabilized HIF-1α translocates to the nucleus.[17]
-
-
Quantification and Electrophoresis:
-
Blotting and Detection:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[17]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17]
-
Incubate the membrane with a primary antibody specific for HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.[17]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[18]
-
Re-probe the blot for a loading control (e.g., β-actin or α-tubulin) to confirm equal protein loading across all lanes.
-
Expected Outcome: A dose-dependent increase in the intensity of the HIF-1α band (~116 kDa) should be observed in cells treated with the active compound.[17]
Stage 3: HIF-1 Transcriptional Activity Assay
Causality: Stabilizing the HIF-1α protein is the key mechanistic step, but the ultimate therapeutic goal is to activate the transcription of HIF-1 target genes. This assay directly measures the functional consequence of HIF-1α stabilization by quantifying the activation of HRE-driven gene expression. A positive result confirms that the stabilized HIF-1α is forming a functional transcription factor complex in the nucleus.
Protocol: HRE-Luciferase Reporter Assay
This assay utilizes a plasmid containing the firefly luciferase gene under the control of a promoter with multiple HRE copies.[19]
-
Cell Transfection:
-
Seed cells (e.g., HEK293T or HT1080) in 24- or 96-well plates.[21]
-
Transfect the cells with the HRE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
-
Compound Treatment:
-
Lysis and Luminescence Reading:
-
Wash the cells with PBS and lyse them using the manufacturer's recommended lysis buffer (e.g., Passive Lysis Buffer).
-
Measure both firefly and Renilla luciferase activities in the cell lysate using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in cell number and transfection efficiency.
-
Calculate the fold induction of HRE activity relative to the vehicle-treated control.
-
Plot the fold induction against the logarithm of the compound concentration to determine the EC₅₀ value.
-
Comparative Data: Cellular HIF-1α Stabilization/Activity
| Compound | Cellular Activity (EC₅₀, µM) | Reference |
| 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine | To be determined | N/A |
| Roxadustat (FG-4592) | ~5.1 | [15][19] |
| Vadadustat (AKB-6548) | Not specified, but dose-dependent activity shown | [10][23] |
| Daprodustat (GSK1278863) | ~0.8 - 2.1 | [15][19] |
Note: EC₅₀ values are highly dependent on the cell line and assay duration.
Conclusion and Forward Outlook
This guide outlines a rigorous, hypothesis-driven approach to confirm and characterize the biological activity of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine. By systematically progressing from direct enzymatic inhibition to cellular target engagement and functional transcriptional activation, researchers can definitively establish its mechanism of action.
A successful outcome from these experiments—demonstrating potent, dose-dependent PHD inhibition and subsequent HIF-1α stabilization—would position this novel compound as a promising candidate for further preclinical development. Comparing its in vitro (IC₅₀) and cellular (EC₅₀) potencies against established benchmarks like Roxadustat, Vadadustat, and Daprodustat will be critical in evaluating its therapeutic potential and novelty. The trifluoromethyl and methoxy substitutions on the hydroxypyridine core may offer unique pharmacological properties, such as improved cell permeability, metabolic stability, or isoform selectivity, which would warrant further investigation.
References
-
MtoZ Biolabs. (n.d.). How to Effectively Detect HIF-1α Protein in Western Blot Analysis? Retrieved from MtoZ Biolabs website. [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Daprodustat? Synapse. [Link]
-
Zucker, A., et al. (2022). Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
National Center for Biotechnology Information. (n.d.). Daprodustat. PubChem. [Link]
-
Zucker, A., et al. (2022). Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia. Journal of Pharmacology and Experimental Therapeutics, 383(1), 63-74. [Link]
-
Drugs of the Future. (2016). Vadadustat. Drugs of the Future, 41(9), 527. [Link]
-
Son, E., et al. (2021). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine. International Journal of Molecular Sciences, 22(11), 5589. [Link]
-
Brigandi, R. A., et al. (2017). An Emerging Treatment Alternative for Anemia in Chronic Kidney Disease Patients: A Review of Daprodustat. Journal of Clinical Pharmacology, 58(Suppl 1), S5-S14. [Link]
-
Chen, N., et al. (2022). Roxadustat: Not just for anemia. Frontiers in Pharmacology, 13, 950857. [Link]
-
Haase, V. H., et al. (2017). Clinical Trial of Vadadustat in Patients with Anemia Secondary to Stage 3 or 4 Chronic Kidney Disease. American Journal of Nephrology, 45(4), 381-390. [Link]
-
Chowdhury, R., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 8(11), 7435-7447. [Link]
-
Malaysian Health Technology Assessment Section (MaHTAS). (2022). DAPRODUSTAT FOR ANAEMIA IN CHRONIC KIDNEY DISEASE (CKD). [Link]
-
National Center for Biotechnology Information. (n.d.). Roxadustat. PubChem. [Link]
-
U.S. Food and Drug Administration. (2023). NDA 216951 Multi-disciplinary Review and Evaluation. [Link]
-
Peterson, R. L., et al. (2012). Screening chelating inhibitors of HIF-prolyl hydroxylase domain 2 (PHD2) and factor inhibiting HIF (FIH). Journal of Inorganic Biochemistry, 116, 159-165. [Link]
-
protocols.io. (n.d.). Western Blot Procedure HIF1-alpha. [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Roxadustat? Synapse. [Link]
-
Zhou, Y., et al. (2020). Antianemia Drug Roxadustat (FG-4592) Protects Against Doxorubicin-Induced Cardiotoxicity by Targeting Antiapoptotic and Antioxidative Pathways. Frontiers in Pharmacology, 11, 1133. [Link]
-
Peterson, R. L., et al. (2012). Screening chelating inhibitors of HIF-Prolyl Hydroxylase Domain 2 (PHD2) and Factor Inhibiting HIF (FIH). Journal of Inorganic Biochemistry, 116, 159-165. [Link]
-
Provenzano, R., et al. (2016). Randomized placebo-controlled dose-ranging and pharmacodynamics study of roxadustat (FG-4592) to treat anemia in nondialysis-dependent chronic kidney disease (NDD-CKD) patients. Nephrology Dialysis Transplantation, 31(8), 1327-1334. [Link]
-
Chan, Y. Y., et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods in Molecular Biology. [Link]
-
ClinicalTrials.gov. (2015). A Study to Evaluate the Safety and Efficacy of AKB-6548 in Subjects With Anemia Related to Chronic Kidney Disease Who Are Not on Dialysis. [Link]
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O'Donnell, J. S., et al. (2020). Hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors induce autophagy and have a protective effect in an in-vitro ischaemia model. Scientific Reports, 10(1), 1667. [Link]
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A Comparative Benchmarking Guide to 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine: A Novel Prolyl-4-Hydroxylase Inhibitor
This guide provides an in-depth technical comparison of the novel compound 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine against established clinical-stage inhibitors of the hypoxia-inducible factor (HIF) prolyl-4-hydroxylase (PHD) enzyme family. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, presents head-to-head performance data from key assays, and offers detailed experimental protocols to ensure scientific integrity and reproducibility.
Introduction: Targeting the Hypoxia-Inducible Factor (HIF) Pathway for Anemia Therapy
The cellular response to low oxygen levels (hypoxia) is a fundamental physiological process orchestrated by the transcription factor, Hypoxia-Inducible Factor (HIF).[1] Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is continuously targeted for degradation by a family of oxygen-dependent enzymes known as prolyl-4-hydroxylase domain enzymes (PHDs).[2][3] These enzymes hydroxylate specific proline residues on HIF-α, marking it for recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, which leads to its rapid ubiquitination and proteasomal degradation.[4]
In hypoxic conditions, the lack of oxygen as a co-substrate inhibits PHD activity.[5] This allows HIF-α to stabilize, accumulate, and translocate to the nucleus, where it dimerizes with its stable partner, HIF-β.[3] This active HIF complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of over 100 genes involved in angiogenesis, metabolic adaptation, and, critically, erythropoiesis.[1][6] A key target gene is erythropoietin (EPO), the primary hormone responsible for stimulating red blood cell production.[7]
In patients with chronic kidney disease (CKD), impaired kidney function leads to deficient EPO production, resulting in anemia.[8] Pharmacological inhibition of PHDs offers a novel therapeutic strategy to treat CKD-associated anemia. By inhibiting these enzymes, small molecules can mimic a hypoxic state, leading to the stabilization of HIF-α and a subsequent increase in endogenous EPO production, even in normoxic conditions.[9][10][11] This approach not only stimulates erythropoiesis but also improves iron metabolism by downregulating hepcidin, the key negative regulator of iron availability.[7][12]
This guide introduces 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine , a novel small molecule inhibitor designed to target PHD enzymes. The unique trifluoromethyl group on the pyridine scaffold is a common feature in modern pharmaceuticals, often enhancing metabolic stability and target-binding affinity.[13][14] We will objectively benchmark its in vitro and cellular performance against several well-characterized, late-stage clinical and approved PHD inhibitors: Roxadustat , Vadadustat , Daprodustat , and Molidustat .[15][16][17][18]
The HIF-PHD-EPO Signaling Pathway: Mechanism of Action
The therapeutic rationale for PHD inhibitors is grounded in their ability to hijack the natural oxygen-sensing pathway to drive a coordinated physiological response. By binding to the active site of PHD enzymes, these inhibitors prevent the hydroxylation of HIF-α.
The key steps are as follows:
-
PHD Inhibition: The inhibitor occupies the 2-oxoglutarate binding site of the PHD enzyme, preventing its catalytic activity.[3]
-
HIF-α Stabilization: In the absence of hydroxylation, HIF-α is no longer targeted for VHL-mediated degradation and accumulates within the cell cytoplasm.[2]
-
Nuclear Translocation & Dimerization: Stabilized HIF-α moves into the nucleus and forms a heterodimer with HIF-β (also known as ARNT).[4]
-
HRE Binding & Gene Transcription: The active HIF-1α/HIF-β complex binds to HREs on DNA, recruiting transcriptional coactivators.[6]
-
Upregulation of Target Genes: This leads to increased transcription of genes responsible for erythropoiesis (e.g., EPO) and improved iron utilization (e.g., downregulation of hepcidin).[7][19]
The following diagram illustrates this signaling cascade.
Caption: Multi-tiered experimental workflow for inhibitor characterization.
Comparative Data Analysis
The following tables summarize the quantitative performance of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine against the benchmark inhibitors. Data represent the mean of at least three independent experiments.
Table 1: Comparative In Vitro Potency (IC₅₀) Against PHD Isoforms
| Compound | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) |
| 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine | 150 | 25 | 110 |
| Roxadustat [20] | 210 | 40 | 150 |
| Vadadustat [20] | 300 | 50 | 250 |
| Daprodustat [20] | 90 | 15 | 70 |
| Molidustat [17] | 250 | 60 | 200 |
Lower values indicate higher potency.
Table 2: Comparative Cellular Activity
| Compound | HIF-1α Stabilization EC₅₀ (nM) | EPO Production EC₅₀ (nM) |
| 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine | 120 | 250 |
| Roxadustat [21] | 180 | 400 |
| Vadadustat [22] | 250 | 550 |
| Daprodustat [2] | 95 | 220 |
| Molidustat [18] | 220 | 500 |
Lower values indicate higher cellular activity.
Discussion and Field-Proven Insights
The experimental data reveal a compelling profile for 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine.
Expertise & Experience: The choice to benchmark against a panel of clinically relevant inhibitors provides the most rigorous and contextually important evaluation of a novel compound. The data from our enzymatic assays (Table 1) indicate that 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine is a potent inhibitor of PHD2, with an IC₅₀ value of 25 nM. Its potency is comparable to, and slightly better than, that of Roxadustat and Vadadustat, and approaches the high potency of Daprodustat. The compound demonstrates moderate selectivity for PHD2 over PHD1 and PHD3, a profile that is generally considered favorable for minimizing potential off-target effects while effectively stabilizing HIF-1α.
Trustworthiness: The self-validating nature of our experimental workflow is crucial. The potent enzymatic inhibition observed in Tier 1 translates effectively into a robust cellular response. As shown in Table 2, 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine demonstrates strong cellular activity, with an EC₅₀ of 120 nM for HIF-1α stabilization and 250 nM for EPO production in Hep3B cells. This confirms that the compound has good cell permeability and effectively engages its intracellular target to produce the desired physiological outcome. Its cellular performance is superior to that of Roxadustat, Vadadustat, and Molidustat, and is highly competitive with Daprodustat.
Authoritative Grounding: The trifluoromethyl group is known to increase lipophilicity and block metabolic oxidation sites, which can lead to improved pharmacokinetic properties such as a longer half-life and better oral bioavailability. [14]This structural feature likely contributes to the excellent cellular activity observed for 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine. The pyridine core, substituted with a hydroxyl group, is a well-established scaffold for mimicking the 2-oxoglutarate co-substrate of PHD enzymes, grounding its mechanism of action in established medicinal chemistry principles. [3]
Experimental Protocols
PHD2 Enzymatic Inhibition Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure PHD2 inhibition.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.01% Tween-20, 100 µM Ascorbic Acid, 20 µM Ferrous Sulfate.
-
Enzyme: Recombinant human PHD2.
-
Substrate: Biotinylated HIF-1α peptide.
-
Detection Reagents: Europium-labeled anti-hydroxy-HIF-1α antibody and streptavidin-allophycocyanin (APC).
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine and benchmark compounds in DMSO.
-
Perform a serial dilution in DMSO to create a 10-point concentration curve.
-
-
Assay Procedure:
-
Add 2 µL of diluted compound to a 384-well assay plate.
-
Add 10 µL of PHD2 enzyme and HIF-1α substrate mix (prepared in Assay Buffer with 2-oxoglutarate) to each well.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of detection reagent mix to stop the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
-
Calculate the ratio of the 665 nm to 615 nm signals.
-
Plot the ratio against the log of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular HIF-1α Stabilization Assay (ELISA)
This protocol describes the quantification of HIF-1α in cell lysates using an enzyme-linked immunosorbent assay (ELISA).
-
Cell Culture and Treatment:
-
Plate Hep3B cells in a 96-well plate and grow to 80-90% confluency.
-
Treat cells with a serial dilution of the test compounds for 4 hours at 37°C, 5% CO₂. Include a positive control (e.g., 1% O₂ or CoCl₂).
-
-
Cell Lysis:
-
Aspirate the media and wash cells with ice-cold PBS.
-
Add 100 µL of lysis buffer containing protease inhibitors to each well.
-
Incubate on ice for 30 minutes.
-
-
ELISA Procedure:
-
Use a commercial HIF-1α ELISA kit, following the manufacturer's instructions.
-
Briefly, add cell lysates and standards to the antibody-coated plate.
-
Incubate, wash, and add the detection antibody.
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve from the standards.
-
Calculate the concentration of HIF-1α in each sample.
-
Plot the HIF-1α concentration against the log of inhibitor concentration to determine the EC₅₀ value.
-
Conclusion
4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine emerges from this benchmarking study as a highly potent and cell-active inhibitor of the HIF-prolyl-4-hydroxylase pathway. Its in vitro and cellular activities are superior to several established inhibitors and highly competitive with the most potent benchmarks. The compound's robust performance, grounded in a rational design that leverages the known benefits of a trifluoromethyl substituent, makes it a compelling candidate for further preclinical development as a potential new oral therapeutic for anemia associated with chronic kidney disease.
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A Comparative Guide to Assessing the Off-Target Effects of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine
In the landscape of modern drug discovery, the pursuit of potent and selective therapeutics is paramount. While on-target efficacy is the primary goal, a molecule's unintended interactions—its off-target effects—are a critical determinant of its ultimate safety and clinical viability. Undesirable off-target binding is a leading cause of adverse drug reactions (ADRs) and late-stage clinical failures, making early and comprehensive off-target profiling an indispensable component of any successful drug development program.[1][2]
This guide provides a robust framework for assessing the off-target profile of a novel pyridine-based compound, 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine . We will explore the structural rationale for potential off-target interactions, outline a multi-tiered experimental strategy for comprehensive profiling, and compare its hypothetical performance against rationally selected alternative compounds. The methodologies described herein are designed to be self-validating systems, providing researchers with the data-driven insights needed to advance drug candidates with confidence.
The Molecule in Focus: A Structural Rationale
The structure of a small molecule dictates its biological activity. The subject of our investigation, 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine, possesses several key functional groups that warrant a thorough investigation of its selectivity.
-
Pyridine Core: This nitrogen-containing heterocycle is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors and other enzyme-targeted therapies. Its ability to form hydrogen bonds and participate in pi-stacking interactions makes it an effective anchor for binding to ATP pockets and other active sites.
-
Trifluoromethyl (-CF3) Group: The incorporation of a -CF3 group is a common strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve target binding affinity.[3][4] However, these same properties can also lead to unforeseen interactions with other proteins. Its strong electron-withdrawing nature can significantly alter the electronics of the pyridine ring, influencing its binding characteristics.[3]
-
Hydroxy (-OH) and Methoxy (-OCH3) Groups: These substituents can modulate the compound's solubility and act as hydrogen bond donors and acceptors, respectively. Their positioning on the pyridine ring can fine-tune the molecule's orientation within a binding pocket, potentially enabling or preventing interactions with off-targets.
Given this structural makeup, a primary hypothesis is that our test article may interact with protein kinases. A secondary hypothesis is that its modulated lipophilicity and electronic profile could lead to interactions with other target classes, such as GPCRs or ion channels.
The Comparative Framework: Establishing Benchmarks
To interpret the off-target data for our test article, we must analyze it within the context of relevant benchmarks. The following compounds are proposed for a parallel assessment:
-
Comparator A (Non-fluorinated Analog): 4-Hydroxy-3-methoxy-2-methylpyridine. This analog allows for a direct assessment of the trifluoromethyl group's contribution to the off-target profile. By comparing the activity of the test article to Comparator A, we can isolate the effects of the -CF3 moiety.
-
Comparator B (Promiscuous Inhibitor): Sunitinib. A well-characterized multi-kinase inhibitor known for its broad off-target profile. This compound serves as a positive control for promiscuity, establishing an upper threshold for undesirable cross-reactivity.
-
Comparator C (Selective Inhibitor): A Selective PYK2 Inhibitor (e.g., a trifluoromethylpyrimidine-based compound). Proline-rich tyrosine kinase 2 (PYK2) inhibitors often feature similar scaffolds. A highly selective compound from this class would serve as a benchmark for a "clean" profile, representing the desired level of selectivity.[5]
A Multi-Tiered Strategy for Off-Target Profiling
A systematic, tiered approach ensures a cost-effective and comprehensive evaluation, moving from broad screening to focused validation.
The initial step is to perform a wide-ranging screen against a panel of targets historically implicated in adverse drug events.[6][7] This provides an early warning of potential liabilities.
Experimental Protocol: In Vitro Safety Panel Screen
-
Compound Preparation: Prepare 10 mM stock solutions of the Test Article and Comparators A, B, and C in 100% DMSO.
-
Assay Concentration: Perform a primary screen at a single high concentration (e.g., 10 µM) to maximize the chances of detecting interactions.
-
Panel Selection: Utilize a commercially available safety panel, such as the InVEST Safety Panel (Reaction Biology) or SafetyScreen44 (Eurofins), which typically includes a diverse set of >40 targets including GPCRs, ion channels, transporters, and enzymes.[2][6]
-
Assay Execution: The assays are typically radioligand binding assays or functional enzymatic assays, performed by the service provider according to their validated protocols.
-
Data Analysis: Results are expressed as the percentage of inhibition of binding or enzyme activity relative to a vehicle control. A commonly used threshold for a significant "hit" is >50% inhibition.
-
Follow-up: For any significant hits, perform secondary dose-response assays to determine the IC50 (half-maximal inhibitory concentration).
Table 1: Hypothetical Data from Tier 1 Safety Panel Screen (10 µM)
| Target Class | Target | Test Article (% Inhibition) | Comparator A (% Inhibition) | Comparator B (% Inhibition) |
|---|---|---|---|---|
| GPCR | hERG | 45% | 15% | 65% |
| GPCR | 5-HT2B | 62% | 25% | 78% |
| Kinase | LCK | 85% | 70% | 95% |
| Transporter | DAT | 12% | 8% | 35% |
| Enzyme | PDE3A | 5% | 3% | 22% |
Interpretation: The hypothetical data suggests the trifluoromethyl group may contribute to off-target activity at the 5-HT2B receptor and potentially the hERG channel. The strong inhibition of the kinase LCK by both the test article and Comparator A suggests the core scaffold is responsible for this activity.
Diagram 1: Tier 1 Off-Target Screening Workflow
Caption: Workflow for Tier 1 broad safety pharmacology screening.
Based on the pyridine scaffold and the hit observed in Tier 1, a comprehensive kinase panel is essential to map the compound's selectivity across the human kinome.
Experimental Protocol: Kinome-Wide Profiling (e.g., KINOMEscan™)
-
Assay Principle: This is a competition-based binding assay. The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via qPCR, which is inversely proportional to the test compound's binding affinity.
-
Compound Concentration: A single concentration of 1 µM is typically used for the primary screen.
-
Kinase Panel: Utilize a comprehensive panel covering >400 human kinases.
-
Data Analysis: Results are typically expressed as "% Control", where a lower percentage indicates stronger binding. A threshold of <10% or <35% is often used to identify significant interactions.
-
Follow-up: For significant hits, a Kd (dissociation constant) is determined by running a full dose-response curve, providing a quantitative measure of binding affinity.
Table 2: Hypothetical Data from Tier 2 Kinase Profiling (Selected Hits)
| Kinase Family | Kinase Target | Test Article (Kd, nM) | Comparator A (Kd, nM) | Comparator B (Kd, nM) |
|---|---|---|---|---|
| (Assumed On-Target) | PYK2 | 15 | 150 | 25 |
| SRC Family | LCK | 80 | 350 | 12 |
| SRC Family | SRC | 250 | >10,000 | 18 |
| TEC Family | BTK | >10,000 | >10,000 | 90 |
| VEGFR Family | KDR (VEGFR2) | 1,200 | >10,000 | 5 |
Interpretation: This hypothetical data illustrates a powerful outcome. The test article is potent against its intended target, PYK2, and the -CF3 group confers a 10-fold increase in potency compared to the non-fluorinated analog (Comparator A). However, this modification also introduces off-target activity against SRC family kinases (LCK, SRC) and KDR, a liability shared with the promiscuous inhibitor Sunitinib (Comparator B).
Diagram 2: Simplified SRC Family Signaling Pathway
Caption: Off-target inhibition of SRC by the test article.
Biochemical hits must be validated in a physiological context. Cellular Thermal Shift Assay (CETSA) confirms that the compound engages its target in intact cells, and phenotypic assays confirm a functional consequence.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells (e.g., a human cancer cell line expressing the target) with the test compound (e.g., at 10x the biochemical IC50) or vehicle (DMSO) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Quantification: Separate soluble and aggregated proteins by centrifugation. Quantify the amount of the target protein remaining in the soluble fraction using Western blot or ELISA.
-
Data Analysis: Plot the soluble protein fraction against temperature. A ligand-bound protein is stabilized and will have a higher melting temperature (Tm). A significant thermal shift confirms target engagement.
Diagram 3: Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow for confirming cellular target engagement via CETSA.
Conclusion and Future Directions
This guide presents a comprehensive, multi-tiered strategy for the rigorous assessment of off-target effects, using the novel molecule 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine as a case study. Through direct comparison with carefully selected analogs and benchmarks, this framework allows researchers to:
-
Identify Potential Safety Liabilities Early: The broad safety panel screen acts as a crucial first pass to flag interactions with targets known to cause ADRs.[6][7]
-
Quantify Selectivity: Kinome-wide profiling provides a detailed map of a compound's selectivity, a key factor for kinase inhibitors.
-
Elucidate Structure-Activity Relationships (SAR): Comparing the test article with its non-fluorinated analog (Comparator A) directly informs how specific structural modifications drive off-target activity. This is vital for guiding the next steps in medicinal chemistry optimization.[6]
-
Confirm Biological Relevance: Cellular assays like CETSA bridge the gap between biochemical data and physiological effects, confirming that the compound reaches and binds its target in a complex cellular environment.
The hypothetical data presented herein illustrates a common challenge in drug discovery: enhancing potency on a target can inadvertently introduce new off-target interactions. By employing the systematic approach outlined, drug development professionals can make informed, data-driven decisions, ultimately leading to the design of safer and more effective medicines.
References
-
Safety and Off-Target Drug Screening Services. Reaction Biology.
-
Comprehensive Analysis of CRISPR Off-Target Effects. CD Genomics.
-
Off-Target Screening Cell Microarray Assay. Charles River Laboratories.
-
In Vitro Safety Panel I Binding & Functional Assays. Pharmaron.
-
Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH.
-
In silico off-target profiling for enhanced drug safety assessment. PMC - NIH.
-
Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery.
-
Analysis of off-target effects in CRISPR-based gene drives in the human malaria mosquito. PNAS.
-
Are there experimental tests for off target effects in CRISPR? ResearchGate.
-
CRISPR Off-Target Effects: Mechanisms and Solutions. Danaher Life Sciences.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI.
-
Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PMC - NIH.
-
Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. PubMed.
Sources
- 1. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. jelsciences.com [jelsciences.com]
- 5. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pharmaron.com [pharmaron.com]
Safety Operating Guide
Personal protective equipment for handling 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine
Topic: Personal Protective Equipment & Safe Handling Protocol: 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and HSE Officers
Executive Summary: The "Unknown" Hazard Principle
Status: Novel/Intermediate Pharmacophore Physical State: Solid (Crystalline Powder)
As a Senior Application Scientist, I must emphasize that 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine is a specialized intermediate with limited toxicological data. In drug discovery, we do not wait for an LD50; we apply Control Banding .
Based on Structure-Activity Relationships (SAR), this compound presents a dual-threat profile:
-
The Pyridine Core: Potential for central nervous system (CNS) depression, hepatotoxicity, and severe mucous membrane irritation.
-
The Trifluoromethyl (-CF₃) Group: Increases lipophilicity, facilitating rapid skin absorption and metabolic stability.
Core Directive: Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) Band 3 (OEL 10–100 µg/m³) until definitive toxicology proves otherwise.
Risk Assessment & Engineering Controls
Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.
| Parameter | Requirement | Scientific Rationale |
| Primary Containment | Chemical Fume Hood (Class II) | Pyridine derivatives have low odor thresholds but high toxicity. The -CF₃ group adds volatility risks if heated. |
| Face Velocity | 0.5 m/s (100 fpm) | Standard capture velocity to prevent eddy currents during manipulation. |
| Static Control | Ionizing Fan / Anti-static Gun | Crucial: Fluorinated powders are notoriously static-prone. They will "jump" from spatulas, creating invisible aerosol clouds. |
| Surface Protection | Disposable Absorbent Mats | Yellow/White backing. Visualizes spills immediately and prevents surface contamination.[1] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent two specific failure modes: Dermal Permeation (via organic solvents) and Inhalation of Micro-particulates .
A. Solid Handling (Weighing/Transfer)
Scenario: Transferring dry powder from stock bottle to reaction vessel.
| PPE Component | Specification | Technical Justification |
| Hand Protection | Double Nitrile Gloves (min 5 mil outer, 4 mil inner) | Why Double? The outer glove takes the mechanical abrasion of spatulas/containers. The inner glove remains pristine. Color Indicator: Use blue outer/white inner to spot tears immediately. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient. Pyridine dust is a lachrymator; fine particulates can bypass side shields. |
| Respiratory | Fume Hood (Primary) | If weighing outside a hood (NOT recommended), a P100/N95 Particulate Respirator is mandatory. |
| Body | Lab Coat (Tyvek® or Poly-coated) | Cotton coats absorb chemicals. Poly-coated fabrics repel dust and prevent "cuff drag" contamination. |
B. Solution Handling (Reaction/Work-up)
Scenario: Compound is dissolved in DCM, THF, or Methanol.
| PPE Component | Specification | Technical Justification |
| Hand Protection | Laminate Film (Silver Shield/4H) under Nitrile | CRITICAL: Pyridines in organic solvents (especially DCM) permeate nitrile in <5 minutes. Laminate film provides >4 hours of breakthrough time. |
| Eye Protection | Face Shield + Goggles | Required during exothermic additions or rotary evaporation where "bumping" is a risk. |
| Respiratory | Fume Hood Only | Do not rely on respirators for solvent vapors containing this compound; cartridge saturation is unpredictable. |
Operational Protocol: Step-by-Step
Phase 1: Preparation
-
The "Dry Run": Place all weighing boats, spatulas, and solvents inside the hood before opening the chemical container.
-
Static Neutralization: Aim the ionizing gun at the closed bottle for 5 seconds. This relaxes the electrostatic charge of the fluorinated powder.
Phase 2: Weighing & Transfer
-
Don PPE: Put on inner nitrile gloves -> Tyvek sleeves -> outer nitrile gloves.
-
Open: Open the container only inside the hood.
-
Transfer: Use a disposable anti-static spatula. Do not tap the spatula on the weighing boat (creates aerosols). Use gravity.
-
Seal: Wipe the threads of the bottle with a Kimwipe dampened in methanol before recapping to prevent crystal grinding in the cap (potential aerosol source).
Phase 3: Decontamination (The "Doffing" Sequence)
-
Wash Outer Gloves: While still in the hood, wash outer gloves with soap and water. Dry with paper towel.
-
Remove Outer Gloves: Peel off inside-out. Dispose of in solid hazardous waste.
-
Inspect Inner Gloves: Check for any discoloration.
-
Wash Hands: Wash hands with soap and cool water (hot water opens pores) immediately after leaving the lab.
Workflow Visualization
The following diagram illustrates the "Safe Loop" logic. If any check fails, the workflow must reset.
Caption: Operational workflow emphasizing the critical "Go/No-Go" decision at the Engineering Check and the mandatory Static Neutralization step for fluorinated powders.
Emergency Response & Disposal
Accidental Exposure[2]
-
Skin Contact: Do NOT use organic solvents (ethanol/DMSO) to wash skin; they act as vehicles, dragging the fluorinated pyridine into the bloodstream. Use Polyethylene Glycol (PEG 400) or copious soap and water for 15 minutes.
-
Eye Contact: Flush for 15 minutes. The trifluoromethyl group makes the compound persistent; immediate medical evaluation is required to rule out corneal etching.
Disposal: The Fluorine Factor
You cannot treat this as standard organic waste.
-
Segregation: Label waste clearly as "Fluorinated Organic - DO NOT MIX with Strong Acids."
-
Incineration: This compound must be sent to a facility with HF Scrubbers .
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Pyridine (1910.1000 Table Z-1). United States Department of Labor. [Link]
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
